molecular formula C13H12O2 B1360368 2-Methoxy-4-phenylphenol CAS No. 37055-79-1

2-Methoxy-4-phenylphenol

Cat. No.: B1360368
CAS No.: 37055-79-1
M. Wt: 200.23 g/mol
InChI Key: HJFNQXYLCLOQJK-UHFFFAOYSA-N
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Description

2-Methoxy-4-phenylphenol is a useful research compound. Its molecular formula is C13H12O2 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-4-phenylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4-phenylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFNQXYLCLOQJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190560
Record name 4-Hydroxy-3-methoxybiphenyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37055-79-1
Record name 4-Hydroxy-3-methoxybiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037055791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3-methoxybiphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXY-3-METHOXYBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUY8SUB1ZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-4-phenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-phenylphenol, also known by its synonym 4-Phenylguaiacol, is an aromatic organic compound belonging to the biphenylol and guaiacol derivative families. Its structure, featuring a phenyl group attached to a guaiacol moiety, positions it as a molecule of interest in medicinal chemistry and materials science. The presence of the phenolic hydroxyl and methoxy groups on one of the phenyl rings, combined with the biphenyl backbone, suggests potential for a range of biological activities, including antioxidant and anti-inflammatory properties, which are often associated with such chemical motifs. This guide provides a comprehensive overview of the available technical information for 2-Methoxy-4-phenylphenol, including its identifiers, physicochemical properties, a plausible synthetic route, analytical methodologies, and an exploration of its potential biological significance based on related structures.

Chemical Identifiers and Nomenclature

A clear and unambiguous identification of a chemical compound is foundational for all research and development activities. The following table summarizes the key identifiers for 2-Methoxy-4-phenylphenol.

IdentifierValueSource
CAS Number 37055-79-1[1]
IUPAC Name 2-Methoxy-4-phenylphenolN/A
Synonym 4-Phenylguaiacol[1]
Molecular Formula C₁₃H₁₂O₂[1]
Molecular Weight 200.23 g/mol [1]
InChI Key N/AN/A
SMILES N/AN/A

Physicochemical Properties

PropertyPredicted/Inferred ValueBasis for Inference
Melting Point Likely a solid at room temperature with a melting point in the range of 100-150 °C.A related Schiff base, 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol, has a melting point of 128-130 °C[2]. 4-Phenylphenol has a melting point of 164–165 °C[3]. The introduction of the methoxy group may slightly lower the melting point compared to 4-phenylphenol.
Boiling Point High boiling point, likely >300 °C.4-Phenylphenol has a boiling point of 305–308 °C[3]. The addition of a methoxy group would slightly increase the molecular weight and may lead to a comparable or slightly higher boiling point.
Solubility Sparingly soluble in water. Soluble in alkaline solutions (e.g., NaOH) and common organic solvents (e.g., methanol, ethanol, acetone).A structurally similar Schiff base is described as slightly soluble in water and completely soluble in NaOH[2]. Phenolic compounds are generally more soluble in alkaline solutions due to the formation of the corresponding phenoxide salt. 4-Phenylphenol is very slightly soluble in water[3].
Appearance Likely a white to off-white crystalline solid.Based on the appearance of related biphenyl and phenol compounds.

Synthesis Protocol: A Plausible Approach via Suzuki-Miyaura Coupling

While a specific, validated synthesis protocol for 2-Methoxy-4-phenylphenol is not extensively documented, a highly plausible and widely utilized method for the formation of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.

Proposed Synthetic Pathway

The synthesis of 4-Phenylguaiacol can be envisioned through the Suzuki-Miyaura coupling of 4-bromo-2-methoxyphenol with phenylboronic acid.

Synthesis_Pathway Reactant1 4-Bromo-2-methoxyphenol Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Reactant1->Catalyst Reactant2 Phenylboronic Acid Reactant2->Catalyst Product 2-Methoxy-4-phenylphenol (4-Phenylguaiacol) Catalyst->Product Suzuki-Miyaura Coupling

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 2-Methoxy-4-phenylphenol.

Detailed Experimental Workflow

The following protocol is a general procedure for a Suzuki-Miyaura coupling reaction and would require optimization for the specific synthesis of 2-Methoxy-4-phenylphenol.

Materials:

  • 4-Bromo-2-methoxyphenol

  • Phenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium carbonate, sodium carbonate)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromo-2-methoxyphenol (1.0 eq), phenylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the degassed solvent system to the flask. A common solvent mixture for Suzuki couplings is toluene/ethanol/water.

  • Inert Atmosphere: Purge the reaction flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-Methoxy-4-phenylphenol.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR, IR, and mass spectrometry.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-Methoxy-4-phenylphenol. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the methoxy group protons, and a singlet for the phenolic hydroxyl proton. The coupling patterns of the aromatic protons will provide information about the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the methoxy carbon, and the carbon bearing the hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide additional structural information. For 2-Methoxy-4-phenylphenol, the molecular ion peak [M]⁺ would be expected at m/z 200.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

  • A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

  • C-H stretching bands for the aromatic rings, typically above 3000 cm⁻¹.

  • C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region.

  • A C-O stretching band for the methoxy group, typically around 1250 cm⁻¹.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a suitable method for assessing the purity of 2-Methoxy-4-phenylphenol and for its quantification. A mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic acid or phosphoric acid) is commonly used for the analysis of phenolic compounds[4].

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds like 2-Methoxy-4-phenylphenol. It provides both retention time information for separation and mass spectral data for identification.

Potential Biological Activity and Applications in Drug Development

While direct studies on the biological activity of 2-Methoxy-4-phenylphenol are scarce, the structural motifs present in the molecule suggest several potential therapeutic applications.

Antioxidant and Anti-inflammatory Properties

Phenolic compounds, particularly those with a guaiacol substructure, are well-known for their antioxidant properties. The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, thus mitigating oxidative stress. Biphenyl structures have also been shown to possess antioxidant activity. The combination of these two features in 2-Methoxy-4-phenylphenol makes it a promising candidate for further investigation as an antioxidant.

Inflammation is closely linked to oxidative stress, and many antioxidant compounds also exhibit anti-inflammatory effects. Related compounds like 2-methoxy-4-vinylphenol have demonstrated anti-inflammatory activity[5]. Therefore, it is plausible that 2-Methoxy-4-phenylphenol could modulate inflammatory pathways.

Biological_Activity cluster_compound 2-Methoxy-4-phenylphenol cluster_activity Potential Biological Activities cluster_application Potential Therapeutic Applications Compound Guaiacol & Biphenyl Moieties Antioxidant Antioxidant Activity (Free Radical Scavenging) Compound->Antioxidant Phenolic -OH AntiInflammatory Anti-inflammatory Effects Antioxidant->AntiInflammatory Reduces Oxidative Stress DrugDev Drug Development Lead Antioxidant->DrugDev AntiInflammatory->DrugDev

Caption: Logical flow from chemical structure to potential therapeutic applications.

Drug Discovery and Development

The biphenyl scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The guaiacol moiety is also present in many biologically active natural products and synthetic drugs. The combination of these two pharmacophores in 2-Methoxy-4-phenylphenol makes it an interesting starting point for the design and synthesis of novel drug candidates. Further research could explore its potential as an inhibitor of various enzymes or as a modulator of signaling pathways implicated in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

Safety and Handling

  • Hazard Classification (Predicted):

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Handling:

    • Work in a well-ventilated area, preferably in a fume hood.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin, eyes, and clothing.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • First Aid:

    • If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

    • In case of skin contact: Immediately wash with soap and plenty of water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek medical attention.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

2-Methoxy-4-phenylphenol (4-Phenylguaiacol) is a chemical compound with significant potential for further research, particularly in the fields of medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is limited, its structural relationship to well-studied classes of compounds like biphenylols and guaiacol derivatives provides a strong basis for predicting its properties and potential applications. The plausible synthesis via Suzuki-Miyaura coupling offers a clear path for its preparation, and established analytical techniques can be readily applied for its characterization. Future studies focusing on the synthesis, purification, and comprehensive evaluation of the biological activities of 2-Methoxy-4-phenylphenol are warranted to unlock its full therapeutic potential.

References

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021-04-22). Atlantis Press. Available at: [Link]

  • (PDF) 2-(4-Methoxyphenylazo)-4-phenylphenol. (2000). ResearchGate. Available at: [Link]

  • 4-Phenylphenol. Wikipedia. Available at: [Link]

  • Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2- methoxy-4-vinylphenol. The Royal Society of Chemistry. Available at: [Link]

  • 2-Methoxy-4-methylphenol. SIELC Technologies. Available at: [Link]

  • 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol. PubChem. Available at: [Link]

  • Comparison of antioxidant capacity of 4-vinylguaiacol with catechin and ferulic acid in oil-in-water emulsion. (2018-08-31). PMC - NIH. Available at: [Link]

  • Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. (2023). PubMed. Available at: [Link]

Sources

2-Methoxy-4-phenylphenol as a lignin-derived compound

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methoxy-4-phenylphenol: A Lignin-Derived Compound for Advanced Research

Executive Summary

2-Methoxy-4-phenylphenol stands as a promising but largely uncharacterized molecule at the intersection of sustainable chemistry and pharmaceutical sciences. As a derivative of lignin, the most abundant natural source of aromatic compounds on Earth, it represents a compelling opportunity to develop high-value chemicals from renewable biomass.[1] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive technical roadmap for the synthesis, characterization, and biological evaluation of this novel compound. Given the nascent state of research into this specific molecule, this document adopts a forward-looking perspective, synthesizing data from structurally related compounds to propose robust experimental frameworks and hypothesize potential applications. We will detail plausible synthetic routes, outline a self-validating analytical workflow, and present a rationale for investigating its potential as a bioactive agent. This guide serves not as a review of existing data, but as an expert-driven blueprint for pioneering research into 2-Methoxy-4-phenylphenol.

Introduction: The Imperative of Lignin Valorization

Lignocellulosic biomass is a cornerstone of the future bio-economy, with lignin representing a vast, untapped resource for aromatic chemicals.[2] Traditionally viewed as a low-value byproduct in the pulp and paper industry, modern biorefinery concepts aim to "valorize" lignin by converting its complex polymeric structure into well-defined, valuable chemical entities.[3][4] Depolymerization of lignin yields a mixture of aromatic monomers, and strategies to selectively produce functionalized compounds are a major focus of current research.[2]

Among the potential products, hydroxylated biphenyls are a privileged class of molecules. This structural motif is found in numerous bioactive natural products and pharmaceuticals.[5] 2-Methoxy-4-phenylphenol, which combines a guaiacol (2-methoxyphenol) unit with a phenyl group, is a logical target for lignin valorization. Its structure suggests potential for a range of biological activities, including antioxidant and anti-inflammatory effects, making it a molecule of significant interest for drug discovery and development.[5][6]

Molecular Profile and Physicochemical Properties (Theoretical)

Detailed experimental data for 2-Methoxy-4-phenylphenol is not yet prevalent in the scientific literature. However, we can infer its key properties based on its constituent parts and by comparison with structurally similar, well-documented compounds like 4-phenylphenol.[7]

Core Structural Features
  • Guaiacol Moiety: The 2-methoxyphenol portion of the molecule contains a phenolic hydroxyl group, which is critical for antioxidant activity and can act as a hydrogen bond donor. The adjacent methoxy group modulates the electronic properties of the ring.

  • Phenyl Group: The second aromatic ring provides a non-polar surface, contributing to the molecule's overall lipophilicity and potential for hydrophobic interactions with biological targets.

  • Biaryl Linkage: The single C-C bond connecting the two aromatic rings allows for rotational freedom. The preferred dihedral angle between the rings is a crucial determinant of the molecule's three-dimensional shape and its ability to fit into protein binding pockets. It is hypothesized that the molecule will adopt a non-planar conformation to minimize steric hindrance.[6]

Predicted Physicochemical Data

The following table summarizes the predicted properties of 2-Methoxy-4-phenylphenol, benchmarked against the known properties of 4-phenylphenol.

Property4-Phenylphenol (Parent Compound)2-Methoxy-4-phenylphenol (Predicted)Rationale for Prediction
Molecular Formula C₁₂H₁₀OC₁₃H₁₂O₂Addition of a methoxy group (-OCH₂)
Molar Mass 170.21 g·mol⁻¹[7]~200.23 g·mol⁻¹Calculated based on atomic weights
Melting Point 164–165 °C[7]Expected to be slightly lowerThe additional methoxy group may disrupt crystal packing
Boiling Point 305–308 °C[7]Expected to be slightly higherIncreased molar mass and polarity
Solubility Very slightly soluble in water[7]Predicted to be poorly soluble in waterThe large hydrophobic surface area dominates
Appearance White, scaly solid[7]Predicted to be an off-white to pale yellow solidTypical for phenolic compounds

Synthesis and Characterization

As a novel target, a robust and verifiable workflow for synthesis and characterization is paramount. This section outlines a proposed laboratory-scale synthesis via Suzuki coupling and a comprehensive analytical protocol to ensure identity and purity.

Proposed Synthetic Pathway: Suzuki Cross-Coupling

A reliable method for constructing the C-C biaryl bond is the Suzuki cross-coupling reaction. This approach offers high yields and tolerance for various functional groups. A plausible route involves coupling a protected 4-bromo-2-methoxyphenol with phenylboronic acid.


}

Proposed Suzuki coupling workflow for the synthesis of 2-Methoxy-4-phenylphenol.

Step-by-Step Protocol: Suzuki Coupling

  • Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-bromo-2-methoxyphenol (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent and Degassing: Add a 3:1 mixture of toluene and water (volume appropriate for concentration). Degas the mixture by bubbling nitrogen through it for 20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Under a positive nitrogen atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Extraction: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Methoxy-4-phenylphenol.

Analytical Characterization Workflow

Confirmation of the product's identity and purity is a self-validating process that combines multiple analytical techniques.


}

A comprehensive workflow for the analytical characterization of 2-Methoxy-4-phenylphenol.

  • ¹H and ¹³C NMR Spectroscopy: This is the primary method for confirming the chemical structure. The ¹H NMR spectrum should show distinct signals for the aromatic protons on both rings, the methoxy group protons (-OCH₃), and the phenolic hydroxyl proton (-OH). The ¹³C NMR will confirm the presence of all 13 unique carbon atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the exact molecular weight, matching the calculated mass for C₁₃H₁₂O₂.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should display characteristic absorption bands for the O-H stretch of the phenol (a broad peak around 3300-3500 cm⁻¹), C-H stretches of the aromatic rings, and C-O stretches associated with the ether and phenol groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis with a UV detector is essential to determine the purity of the final compound. For use in biological assays, a purity of >98% is recommended.

  • X-ray Crystallography: If a suitable single crystal can be grown, X-ray diffraction is the definitive method to determine the solid-state three-dimensional structure and the precise dihedral angle between the phenyl rings.[8]

Hypothesized Biological Activity and Screening Protocols

The structural features of 2-Methoxy-4-phenylphenol suggest several plausible biological activities. The phenolic hydroxyl group is a well-known scavenger of reactive oxygen species (ROS), implying antioxidant potential. Many biphenyl compounds also exhibit anti-inflammatory and anticancer activities.[5][6]

Primary Screening: Antioxidant Activity

A logical first step is to quantify the compound's antioxidant capacity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method.

Protocol: DPPH Radical Scavenging Assay

  • Preparation of Solutions:

    • Prepare a stock solution of 2-Methoxy-4-phenylphenol in ethanol or DMSO (e.g., 10 mM).

    • Prepare a series of dilutions from the stock solution to create a concentration gradient (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Prepare a 0.1 mM solution of DPPH in ethanol. This solution should be freshly made and protected from light.

    • Use a known antioxidant like Ascorbic Acid or Trolox as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each concentration of the test compound, positive control, and vehicle control (solvent only).

    • To each well, add 100 µL of the 0.1 mM DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.

    • Plot the % inhibition against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). An IC₅₀ value in the low micromolar range would indicate significant antioxidant activity.[9]

Hypothetical Interaction with Cellular Signaling Pathways

Phenolic compounds often exert their biological effects by modulating key cellular signaling pathways. Given the structural similarities to other bioactive molecules, it is plausible that 2-Methoxy-4-phenylphenol could interact with inflammatory or cell survival pathways like NF-κB.[6] The phenolic moiety could interfere with redox-sensitive steps in the pathway activation.


}

Hypothesized mechanism: Inhibition of the NF-κB signaling pathway.

Toxicology and Safety Assessment Framework

A thorough evaluation of a novel compound's safety profile is critical. A tiered approach, starting with computational methods and progressing to in vitro assays, is recommended.

  • In Silico Toxicology: Utilize QSAR (Quantitative Structure-Activity Relationship) models to predict potential liabilities such as mutagenicity, carcinogenicity, and skin sensitization.

  • In Vitro Cytotoxicity: Determine the compound's general toxicity against a panel of human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) to establish a therapeutic window.

  • Mutagenicity (Ames Test): A standard bacterial reverse mutation assay (Ames test) is required to assess mutagenic potential.

  • Metabolism and Pharmacokinetics (Preliminary): In vitro studies using human liver microsomes can provide initial insights into metabolic stability and identify major metabolites. The metabolism of similar compounds like o-phenylphenol often involves hydroxylation followed by sulfation or glucuronidation.[10]

It is important to handle the compound with appropriate personal protective equipment (PPE), as related phenols can be skin and eye irritants.[11][12]

Conclusion and Future Directions

2-Methoxy-4-phenylphenol represents an exciting research opportunity at the nexus of green chemistry and drug discovery. Derived from lignin, its synthesis aligns with the principles of a sustainable bio-economy. While currently under-characterized, its molecular structure is highly suggestive of valuable biological activities. This guide provides a comprehensive, expert-driven framework for its synthesis, purification, characterization, and initial biological and toxicological evaluation. The successful execution of these protocols will be the essential first step in unlocking the potential of this novel lignin-derived molecule and paving the way for its development in therapeutic or other advanced applications.

References

  • Kusumaningrum, V., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. Available at: [Link]

  • Kusumaningrum, V., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. Available at: [Link]

  • Odabaşoğlu, M., et al. (2002). 2-(4-Methoxyphenylazo)-4-phenylphenol. ResearchGate. Available at: [Link]

  • Moriana, R., et al. (2022). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. MDPI. Available at: [Link]

  • Wikipedia contributors. (2023). 4-Phenylphenol. Wikipedia. Available at: [Link]

  • Ronzoni, F., et al. (2012). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Gowthaman, N., et al. (2020). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • The Royal Society of Chemistry. (2017). Chapter 7: Catalytic Conversion of Lignin-derived Aromatic Compounds into Chemicals. RSC Publishing. Available at: [Link]

  • Linger, J. G., et al. (2021). From Lignin to Valuable Aromatic Chemicals: Lignin Depolymerization and Monomer Separation via Centrifugal Partition Chromatography. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Gowthaman, N., et al. (2020). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-4-prop-2-enylphenol;phenol. PubChem. Available at: [Link]

  • Google Patents. (2016). Synthesis method of 2-methoxy-4-hydroxypropiophenone. Google Patents.
  • Al-Naddaf, Q., et al. (2024). Advances in Integrated Lignin Valorization Pathways for Sustainable Biorefineries. MDPI. Available at: [Link]

  • Nakatsubo, F., et al. (1981). α-(2-Methoxy-phenoxy)-β-Hydroxypropiophenone, a Lignin Model Compound. Forest Products Laboratory. Available at: [Link]

  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 2-methoxy-4-methylphenol, CAS Registry Number 93-51-6. Elsevier. Available at: [Link]

  • Lahive, C. W., et al. (2020). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. ResearchGate. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Methoxy-4-vinylphenol. NIST WebBook. Available at: [Link]

  • PharmaCompass. (n.d.). 2-Phenylphenol | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Available at: [Link]

  • Wang, C., et al. (2024). Sustainable Lignin Valorization: Ti(III)-Mediated Reductive Degradation Yielding Aromatic Monomers (Phenol and Styrene). ACS Publications. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). 4-Methoxyphenol. OSHA. Available at: [Link]

  • Gowthaman, N., et al. (2020). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. ResearchGate. Available at: [Link]

  • Kwok, E. S., et al. (1995). Comparative metabolism of ortho-phenylphenol in mouse, rat and man. PubMed. Available at: [Link]

  • Yokoyama, T., et al. (2012). Chemical synthesis of β-O-4 type artificial lignin. RSC Publishing. Available at: [Link]

  • New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: 4-METHOXYPHENOL. NJ.gov. Available at: [Link]

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A Comprehensive Theoretical Examination of 2-Methoxy-4-phenylphenol: A DFT-Based Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the characterization of 2-Methoxy-4-phenylphenol, a biphenyl derivative with significant potential in medicinal chemistry and drug development. Leveraging the power of Density Functional Theory (DFT), we outline a systematic computational protocol to elucidate the molecule's structural, electronic, and spectroscopic properties. This document is intended for researchers, computational chemists, and drug development professionals seeking to understand and predict the behavior of this and similar phenolic compounds. By detailing the causality behind methodological choices and presenting a self-validating system of protocols, this guide aims to establish a robust foundation for future in silico and experimental investigations.

Introduction: The Therapeutic Potential of Biphenyl Scaffolds

Biphenyl and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Their unique structural features, including the torsional flexibility between the two phenyl rings, allow for precise three-dimensional arrangements that can facilitate strong and selective interactions with biological targets.[3][4][5] Phenolic compounds, in turn, are renowned for their antioxidant, anti-inflammatory, and anticancer properties, largely attributed to the hydrogen-donating ability of the hydroxyl group.[6][7][8][9]

2-Methoxy-4-phenylphenol, a molecule combining both the biphenyl and phenolic moieties, is a compelling candidate for drug discovery. The methoxy group introduces additional electronic and steric influences that can modulate the molecule's reactivity and binding affinity.[6][10] Despite its promising architecture, a detailed theoretical and experimental characterization of 2-Methoxy-4-phenylphenol is lacking in the current scientific literature. This guide aims to bridge this gap by presenting a rigorous DFT-based methodology to predict its fundamental properties, thereby accelerating its evaluation as a potential therapeutic agent.

Computational Methodology: A Rationale-Driven DFT Approach

The selection of an appropriate computational methodology is paramount for obtaining accurate and reliable theoretical data. Density Functional Theory (DFT) has emerged as a powerful and cost-effective tool for studying the electronic structure and properties of medium-sized organic molecules.[9][11][12] Our proposed protocol employs a widely validated functional and basis set combination to ensure a balance between computational cost and accuracy.

Software and Theoretical Level

All calculations will be performed using a reputable quantum chemistry software package such as Gaussian, ORCA, or Spartan. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected for its proven track record in accurately predicting the geometries and electronic properties of organic molecules, including phenolic compounds.[8][11] This will be paired with the 6-311++G(d,p) basis set, which includes diffuse functions to properly describe the lone pairs of electrons on the oxygen atoms and polarization functions to account for the non-spherical nature of electron density in chemical bonds.

Step-by-Step Computational Workflow

The following protocol outlines the systematic steps for the theoretical characterization of 2-Methoxy-4-phenylphenol:

  • Initial Structure Generation: A 2D sketch of 2-Methoxy-4-phenylphenol is created and converted into a 3D structure using a molecular editor.

  • Geometry Optimization: The initial 3D structure is subjected to a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory. This process identifies the lowest energy conformation of the molecule in the gas phase. The optimization is considered complete when the forces on all atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. The calculated vibrational frequencies can be used to simulate the infrared (IR) spectrum of the molecule.

  • Electronic Property Calculations: A single-point energy calculation is performed on the optimized geometry to determine key electronic properties, including:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential. This is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.

    • Dipole Moment: The magnitude and direction of the molecular dipole moment are calculated to understand the molecule's polarity.

  • Spectroscopic Simulations:

    • NMR Spectroscopy: The nuclear magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method to predict the ¹H and ¹³C NMR chemical shifts. Tetramethylsilane (TMS) is used as a reference standard.

    • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are performed to simulate the electronic absorption spectrum and identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions.

DFT Workflow for 2-Methoxy-4-phenylphenol cluster_0 Computational Protocol Initial Structure Initial Structure Geometry Optimization Geometry Optimization Initial Structure->Geometry Optimization B3LYP/6-311++G(d,p) Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis Confirm Minimum Electronic Properties Electronic Properties Geometry Optimization->Electronic Properties Single Point Energy Spectroscopic Simulation Spectroscopic Simulation Electronic Properties->Spectroscopic Simulation TD-DFT & GIAO

Caption: A streamlined workflow for the DFT-based theoretical characterization of 2-Methoxy-4-phenylphenol.

Predicted Theoretical Properties

Based on the computational protocol described above and knowledge of similar phenolic and biphenyl compounds, we can anticipate the following theoretical properties for 2-Methoxy-4-phenylphenol.

Molecular Geometry and Conformational Analysis

The key geometric parameter in biphenyl derivatives is the dihedral angle between the two aromatic rings.[1][3] This angle is a result of the balance between the steric hindrance of the ortho substituents and the electronic stabilization of a planar conformation. For 2-Methoxy-4-phenylphenol, we predict a non-planar conformation with a dihedral angle in the range of 30-50 degrees.

Parameter Predicted Value
Dihedral Angle (C-C-C-C)30 - 50°
C-O (hydroxyl) bond length~1.36 Å
O-H (hydroxyl) bond length~0.97 Å
C-O (methoxy) bond length~1.37 Å
Vibrational Spectrum

The calculated IR spectrum is expected to show characteristic vibrational modes for the functional groups present in 2-Methoxy-4-phenylphenol.

Vibrational Mode Predicted Frequency Range (cm⁻¹)
O-H stretch (hydroxyl)3500 - 3300
C-H stretch (aromatic)3100 - 3000
C=C stretch (aromatic)1600 - 1450
C-O stretch (hydroxyl)1260 - 1200
C-O stretch (methoxy)1250 - 1200 (asymmetric), 1050 - 1020 (symmetric)
Electronic Properties and Reactivity Descriptors

The electronic properties provide insights into the molecule's reactivity and potential as an antioxidant.

Property Predicted Value/Interpretation
HOMO EnergyHigh (indicating good electron-donating ability)
LUMO EnergyLow (indicating good electron-accepting ability)
HOMO-LUMO GapRelatively small (suggesting moderate reactivity)
Dipole MomentModerate (due to the polar hydroxyl and methoxy groups)

The HOMO is expected to be localized primarily on the phenol ring, particularly on the hydroxyl and methoxy groups, indicating that this region is the most susceptible to electrophilic attack and is the likely site of radical scavenging activity. The LUMO is anticipated to be distributed across the biphenyl system.

Caption: A 2D representation of the molecular structure of 2-Methoxy-4-phenylphenol.

Simulated Spectroscopic Data

The simulated NMR and UV-Vis spectra are crucial for the identification and characterization of the molecule in experimental settings.

  • ¹H NMR: The proton on the hydroxyl group is expected to appear as a broad singlet. The aromatic protons will show complex splitting patterns in the aromatic region of the spectrum. The methoxy protons will appear as a sharp singlet.

  • ¹³C NMR: The carbon attached to the hydroxyl group and the carbon attached to the methoxy group will be deshielded and appear at higher chemical shifts.

  • UV-Vis: The simulated spectrum is expected to show two main absorption bands in the UV region, corresponding to π→π* transitions within the aromatic system.

Implications for Drug Development

The theoretical properties of 2-Methoxy-4-phenylphenol, as predicted by DFT, provide valuable insights for its potential application in drug development:

  • Antioxidant Activity: The predicted high HOMO energy and the localization of the HOMO on the phenolic ring suggest that 2-Methoxy-4-phenylphenol could be an effective radical scavenger. The Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond, which can be calculated using DFT, would provide a quantitative measure of this activity.

  • Enzyme Inhibition: The shape of the molecule, dictated by the dihedral angle, and the distribution of electrostatic potential are critical for its ability to bind to the active site of enzymes. The MEP map can guide the design of derivatives with improved binding affinity.

  • Pharmacokinetic Properties: The calculated dipole moment and molecular surface area can be used in quantitative structure-activity relationship (QSAR) models to predict properties such as solubility and membrane permeability.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous DFT-based protocol for the theoretical characterization of 2-Methoxy-4-phenylphenol. By following this workflow, researchers can obtain a wealth of information about the molecule's geometric, electronic, and spectroscopic properties. These theoretical insights are invaluable for guiding future experimental work, including synthesis, purification, and biological evaluation. The systematic approach presented here serves as a robust blueprint for the computational exploration of novel phenolic and biphenyl compounds, ultimately accelerating the discovery and development of new therapeutic agents.

References

  • Kusumaningrum, V. A., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. Available at: [Link]

  • Kusumaningrum, V. A., et al. (2021). (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. Available at: [Link]

  • Jiménez-Cruz, F., et al. (2000). 2-(4-Methoxyphenylazo)-4-phenylphenol. Acta Crystallographica Section C: Crystal Structure Communications. Available at: [Link]

  • Maccioni, E., et al. (2013). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery. Available at: [Link]

  • Li, Y., et al. (2019). DFT Studies on the Antiradical Potential of Phenolic Compounds. Journal of Chemistry. Available at: [Link]

  • Chana, A., et al. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). Chemical Research in Toxicology. Available at: [Link]

  • Chana, A., et al. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). PubMed. Available at: [Link]

  • Wang, Y., et al. (2023). Density Functional Theory Study on Antioxidant Activity of Three Polyphenols. Journal of Fluorescence. Available at: [Link]

  • Google Patents. (2014). WO2014173804A1 - Process for the preparation of 2-phenylphenol and its sodium salt. Google Patents.
  • Chana, A., et al. (2002). (PDF) Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs) †. ResearchGate. Available at: [Link]

  • PubChem. (2025). 2-Formyl-4-(4-methoxyphenyl)phenol. PubChem. Available at: [Link]

  • Ullah, N., et al. (2022). Combined Experimental and Theoretical Insights: Spectroscopic and Molecular Investigation of Polyphenols from Fagonia indica via DFT, UV–vis, and FT-IR Approaches. ACS Omega. Available at: [Link]

  • Ouattara, A. F., et al. (2021). (PDF) Density functional theory study of the structure-antioxidant activity of polyphenolic deoxybenzoins. ResearchGate. Available at: [Link]

  • Kaiser, R. I., et al. (2021). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. Chemical Science. Available at: [Link]

  • Al-Majid, A. M., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link]

  • Gökçe, H., et al. (2020). Determination of theoretical calculations by DFT method and investigation of antioxidant, antimicrobial properties of olive leaf extracts from different regions. Food Science and Technology. Available at: [Link]

  • Wikipedia. (n.d.). 4-Phenylphenol. Wikipedia. Available at: [Link]

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Methodological & Application

Application Note: Synthesis of 2-Methoxy-4-phenylphenol via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 2-methoxy-4-phenylphenol, a valuable biphenyl scaffold in medicinal chemistry and materials science. The protocol herein leverages the versatility and efficiency of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document offers a detailed mechanistic overview, a step-by-step experimental protocol, and critical insights into reaction optimization and troubleshooting, tailored for researchers in organic synthesis and drug development.

Introduction

Biphenyl and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The compound 2-methoxy-4-phenylphenol, in particular, serves as a key intermediate in the synthesis of various complex molecules. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as one of the most robust and widely used methods for the formation of C-C bonds, especially in the construction of biaryl systems.[1] Its appeal lies in the mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a wide variety of boronic acids and their derivatives.[2][3] This application note details a reliable protocol for the synthesis of 2-methoxy-4-phenylphenol by coupling 4-bromo-2-methoxyphenol with phenylboronic acid.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (4-bromo-2-methoxyphenol) to a low-valent palladium(0) complex. This step forms a new palladium(II) intermediate.[4] The reactivity of the aryl halide is crucial, with the general trend being I > Br > Cl.[5] For electron-rich aryl bromides, such as 4-bromo-2-methoxyphenol, this step can be rate-limiting. The choice of an appropriate electron-rich and bulky phosphine ligand can facilitate this process.[6][7]

  • Transmetalation: In this step, the organic group from the organoboron species (phenylboronic acid) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired biphenyl product (2-methoxy-4-phenylphenol) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[8]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L)2-X Ar-Pd(II)(L)2-X Pd(0)L2->Ar-Pd(II)(L)2-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)2-R Ar-Pd(II)(L)2-R Ar-Pd(II)(L)2-X->Ar-Pd(II)(L)2-R Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)(L)2-R->Pd(0)L2 Reductive Elimination (Ar-R) caption Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling. Experimental_Workflow A 1. Reagent Setup Combine 4-bromo-2-methoxyphenol, phenylboronic acid, Pd(PPh3)4, and K2CO3 in a round-bottom flask. B 2. Solvent Addition & Degassing Add dioxane and water. Degas the mixture. A->B C 3. Reaction Heat the mixture at 90°C under an inert atmosphere. B->C D 4. Work-up Cool, dilute with water, and extract with ethyl acetate. C->D E 5. Purification Dry the organic layer, concentrate, and purify by column chromatography. D->E F 6. Characterization Analyze the purified product (NMR, MS, IR). E->F caption Figure 2: Experimental Workflow for the Synthesis. Troubleshooting_Logic Start Low or No Conversion Catalyst Catalyst Inactive? Start->Catalyst Base Base Ineffective? Start->Base Temp Temperature Too Low? Start->Temp Degas Incomplete Degassing? Start->Degas Ligand Ligand Choice? Start->Ligand Sol_Catalyst Use fresh catalyst Ensure inert atmosphere Catalyst->Sol_Catalyst Sol_Base Try a stronger base (e.g., K3PO4) Ensure base is finely powdered Base->Sol_Base Sol_Temp Increase reaction temperature Temp->Sol_Temp Sol_Degas Thoroughly degas solvents Degas->Sol_Degas Sol_Ligand Use electron-rich, bulky ligands (e.g., Buchwald ligands) Ligand->Sol_Ligand caption Figure 3: Troubleshooting Guide for the Suzuki-Miyaura Coupling.

Sources

Application Note: Quantitative Analysis of 2-Methoxy-4-phenylphenol and its Derivatives using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Methoxy-4-phenylphenol Analysis

2-Methoxy-4-phenylphenol, a substituted guaiacol derivative, and its related compounds are of significant interest across various scientific disciplines. These structures can be found as substructures in natural products, as intermediates in chemical synthesis, or as potential environmental contaminants. Their accurate detection and quantification are crucial for understanding biological activity, monitoring environmental fate, and ensuring the purity of pharmaceutical products. Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers a powerful analytical tool for this purpose, providing high-resolution separation and definitive identification.[1][2] However, the inherent polarity of the phenolic hydroxyl group necessitates a strategic approach to analysis to ensure optimal chromatographic performance.[3]

Principle of GC-MS for Phenolic Compound Analysis

GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Volatile or semi-volatile compounds are separated based on their boiling points and interactions with the stationary phase of a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This process generates a unique mass spectrum for each compound, acting as a chemical fingerprint for identification.

For phenolic compounds, direct analysis can be challenging due to their polarity, which can lead to poor peak shape and thermal degradation in the GC inlet.[3] To overcome this, a derivatization step is often employed to replace the active hydrogen of the hydroxyl group with a less polar functional group, thereby increasing volatility and improving chromatographic behavior.[3][4]

Experimental Workflow and Protocols

This section details the step-by-step protocol for the analysis of 2-Methoxy-4-phenylphenol and its derivatives.

Overall Experimental Workflow

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., environmental, reaction mixture) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate analytes Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Concentrate sample Deriv Silylation Reaction (e.g., with BSTFA + TMCS) Concentration->Deriv Increase volatility GC_Inject GC Injection Deriv->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Detection Mass Spectrometric Detection & Ionization GC_Separation->MS_Detection Data_Acq Data Acquisition MS_Detection->Data_Acq Data_Analysis Peak Integration & Spectral Matching Data_Acq->Data_Analysis Quant Quantification (Calibration Curve) Data_Analysis->Quant Report Final Report Quant->Report

Caption: Workflow for GC-MS analysis of phenolic compounds.

Protocol: Sample Preparation and Extraction

The choice of extraction method depends heavily on the sample matrix.

  • For Liquid Samples (e.g., water, reaction mixtures):

    • pH Adjustment: Acidify the sample to a pH < 2 with 6 N hydrochloric acid to ensure the phenols are in their protonated form.[5]

    • Extraction: Perform a liquid-liquid extraction using a non-polar solvent like dichloromethane or methyl tert-butyl ether. Alternatively, solid-phase extraction (SPE) with a polystyrene-divinylbenzene (PS-DVB) cartridge can be used for cleaner extracts and better concentration.[5][6]

    • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen to a final volume of 1 mL.

Protocol: Derivatization

Silylation is a common and effective derivatization technique for phenols, converting the polar -OH group to a non-polar trimethylsilyl (TMS) ether.

  • Reagent Preparation: Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

  • Reaction: To the 1 mL concentrated extract, add 100 µL of the BSTFA + 1% TMCS reagent.

  • Incubation: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Cooling: Allow the sample to cool to room temperature before injection into the GC-MS.

The ease of derivatization generally follows the order: alcohol > phenol > carboxylic acid > amine > amide. For hindered phenols, a catalyst like TMCS is beneficial.

GC-MS Instrumentation and Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis. These may need to be optimized for specific instruments and derivatives.

Parameter Recommended Setting Rationale
Gas Chromatograph
Injection ModeSplitless (1 µL)Maximizes analyte transfer to the column for trace analysis.
Inlet Temperature250°CEnsures rapid volatilization of the derivatized analytes without thermal degradation.
Carrier GasHelium, constant flow at 1.0 mL/minProvides good chromatographic efficiency and is inert.
Column30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)A standard, non-polar column suitable for a wide range of semi-volatile compounds.
Oven ProgramInitial temp: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)Provides good separation of analytes with varying boiling points.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Ion Source Temp230°CStandard temperature to maintain analyte integrity in the ion source.
Quadrupole Temp150°CStandard temperature for stable mass filtering.
Scan ModeFull Scan (m/z 50-550)Allows for the identification of unknown derivatives and confirmation of known analytes.
Solvent Delay3 minutesPrevents the solvent peak from saturating the detector.

Data Analysis and Interpretation

Analyte Identification

Identification of 2-Methoxy-4-phenylphenol and its derivatives is achieved by a two-tiered approach:

  • Retention Time (RT) Matching: The RT of a peak in the sample chromatogram should match that of a known analytical standard analyzed under the same conditions.

  • Mass Spectrum Matching: The acquired mass spectrum of the peak should be compared to a reference spectrum from a commercial library (e.g., NIST) or a laboratory-generated library from a pure standard.[7]

Expected Mass Fragmentation

Phenolic compounds exhibit characteristic fragmentation patterns in EI-MS.[8][9][10] For the TMS derivative of 2-Methoxy-4-phenylphenol, the following key ions would be expected:

  • Molecular Ion (M+•): The intact ionized molecule. Its presence is crucial for confirming the molecular weight.

  • [M-15]+: Loss of a methyl group (•CH3) from the TMS group, a very common and often abundant fragment for TMS derivatives.

  • Other Fragments: Cleavage of the phenyl-oxygen bond and rearrangements of the aromatic ring can also occur.

The following diagram illustrates the primary fragmentation pathway for a generic TMS-derivatized phenol.

Fragmentation cluster_frag Primary Fragmentation of TMS-Phenol Parent [Ar-O-Si(CH3)3]+• (Molecular Ion, M+•) Frag1 [Ar-O-Si(CH3)2]+ ([M-15]+) Parent->Frag1 - •CH3 Frag2 [Ar]+ Parent->Frag2 - •OSi(CH3)3

Caption: Key EI fragmentation pathways for TMS-derivatized phenols.

Quantification

For quantitative analysis, an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) should be used. A multi-point calibration curve is constructed by analyzing standards of known concentrations. The concentration of the analyte in the sample is then determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

Method Validation

To ensure the trustworthiness of the results, the analytical method should be validated according to established guidelines.[11] Key validation parameters include:

Parameter Description Acceptance Criteria (Typical)
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.995
Accuracy The closeness of the measured value to the true value.Recovery of 80-120% in spiked samples.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of 2-Methoxy-4-phenylphenol and its derivatives. By following the outlined procedures for sample preparation, derivatization, and instrumental analysis, researchers can achieve reliable and accurate quantification of these compounds. The emphasis on method validation ensures that the generated data is robust and defensible, meeting the high standards required in research and development.

References

  • Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency.
  • Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed.
  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
  • The identification of dilignols from dehydrogenation mixtures of coniferyl alcohol and apocynol [4-(1-Hydroxyethyl)-2-methoxyphenol] by LC-ES-MS/MS. PubMed.
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  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation.
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experimental protocol for measuring the sensory properties of 2-Methoxy-4-phenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Sensory Evaluation of 2-Methoxy-4-phenylphenol

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive experimental protocol for measuring the sensory properties of the novel phenolic compound, 2-Methoxy-4-phenylphenol. Given the absence of established sensory data for this specific molecule, this guide synthesizes best practices and standardized methodologies for the sensory analysis of phenolic compounds. The protocol is designed to be a self-validating system, ensuring scientific integrity and generating robust, reproducible data. We will detail the necessary steps for panelist selection and training, sample preparation, and the execution of both descriptive and quantitative sensory tests. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology. This guide is intended to be a foundational document for researchers seeking to characterize the sensory profile of new chemical entities within the phenolic class.

Introduction: The Sensory Landscape of Phenolic Compounds

Phenolic compounds are a diverse class of molecules that contribute significantly to the sensory profiles of a wide range of products, from foods and beverages to pharmaceuticals and consumer goods.[1] Their sensory impact can be complex, often described with attributes such as smoky, spicy, medicinal, or woody.[2] Furthermore, they can elicit taste sensations like bitterness and astringency.[3] The specific sensory characteristics of a phenolic compound are dictated by its chemical structure, including the nature and position of its functional groups.

2-Methoxy-4-phenylphenol is a novel compound with potential applications in various industries. A thorough understanding of its sensory properties is crucial for its successful development and application. This protocol outlines a rigorous methodology to define its sensory fingerprint, encompassing both its aromatic profile and its potential taste and mouthfeel characteristics. The procedures described herein are grounded in established international standards for sensory analysis, ensuring a high level of scientific validity.[4][5]

Foundational Principles of Sensory Measurement

Sensory analysis is a scientific discipline that uses human subjects as analytical instruments to measure the sensory properties of products.[6] To ensure the reliability and validity of the data, it is imperative to control for physiological and psychological factors that can influence sensory perception.[7] This protocol is built upon the following core principles:

  • Controlled Environment: All sensory evaluations must be conducted in a dedicated sensory analysis laboratory designed to be free of distracting odors and noise, with controlled lighting and temperature.[8][9]

  • Trained Panelists: The use of a highly trained descriptive sensory panel is essential for obtaining detailed and reproducible sensory data.[10][11] Panelists undergo extensive training to develop a common language for describing sensory attributes and to calibrate their intensity ratings.[10]

  • Standardized Procedures: All aspects of the sensory evaluation, from sample preparation to data collection, must be standardized to minimize variability and ensure the comparability of results.

Safety First: Handling Phenolic Compounds

Phenolic compounds require careful handling due to their potential toxicity and corrosive nature.[12][13] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., butyl rubber or neoprene).[14][15] If there is a risk of splashing, a face shield and a chemical-resistant apron should also be worn.[14][15]

  • Ventilation: All handling of pure 2-Methoxy-4-phenylphenol and its concentrated solutions must be performed in a certified chemical fume hood to avoid inhalation of vapors.[12][14]

  • Spill and Waste Management: Have a spill kit readily available. All waste containing the phenolic compound must be disposed of as hazardous chemical waste according to institutional guidelines.[14][16]

  • First Aid: In case of skin contact, immediate and thorough washing is critical.[14] Polyethylene Glycol (PEG) 300 or 400 should be available in the first aid kit for treating phenol burns.[16] For eye contact, flush with copious amounts of water for at least 15-20 minutes and seek immediate medical attention.[16]

Experimental Workflow: A Visual Overview

The following diagram outlines the comprehensive workflow for the sensory characterization of 2-Methoxy-4-phenylphenol.

Sensory_Workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Sensory Testing cluster_analysis Phase 3: Data Analysis & Reporting P1 Panelist Recruitment & Screening P2 Panelist Training P1->P2 ISO 8586:2012 T1 Detection Threshold Determination P2->T1 T2 Descriptive Analysis P2->T2 P3 Sample Preparation & Dilution Series P3->T1 P3->T2 A1 Statistical Analysis of Threshold Data T1->A1 A2 Analysis of Descriptive Profiles T2->A2 A3 Final Report & Sensory Profile A1->A3 A2->A3 Sensory_Pathway cluster_olfactory Olfactory Pathway cluster_gustatory Gustatory Pathway O1 2-Methoxy-4-phenylphenol (volatile) O2 Olfactory Receptors (Nasal Cavity) O1->O2 O3 Olfactory Bulb O2->O3 O4 Brain (Odor Perception) O3->O4 G1 2-Methoxy-4-phenylphenol (in solution) G2 Taste Receptors (Tongue) G1->G2 G3 Gustatory Nerves G2->G3 G4 Brain (Taste Perception) G3->G4

Caption: Simplified sensory perception pathways.

Volatile phenolic compounds bind to olfactory receptors in the nasal epithelium, initiating a signaling cascade that results in the perception of aroma. [3]In the oral cavity, these compounds can interact with bitter taste receptors (TAS2Rs), leading to the sensation of bitterness. [3]Astringency is thought to be a tactile sensation caused by the precipitation of salivary proteins. [3]

Conclusion

The experimental protocol detailed in this application note provides a robust framework for the comprehensive sensory characterization of 2-Methoxy-4-phenylphenol. By adhering to standardized methodologies for panelist training, sample preparation, and sensory testing, researchers can generate reliable and reproducible data. This information is invaluable for guiding product development, ensuring quality control, and understanding the structure-activity relationships that govern the sensory properties of novel chemical compounds.

References

  • SENSORY ANALYSIS HANDBOOK 2018. (2018). Retrieved from [Link]

  • Working Safely with Phenol Guideline. The University of Queensland. Retrieved from [Link]

  • Panel training on odour and aroma perception for sensory analysis. DLG.org. Retrieved from [Link]

  • Phenol - Safety Data Sheet. Carl ROTH. (2020). Retrieved from [Link]

  • ASTM E1885-04(2011) - Standard Test Method for Sensory Analysis. ASTM International. Retrieved from [Link]

  • Sensory analysis: Overview of methods and areas of application. DLG.org. Retrieved from [Link]

  • Guidelines for Sensory Analysis of Protected Designation of Origin Food Products and Wines. (2014). Retrieved from [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Retrieved from [Link]

  • Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling. Food Safety Institute. (2025). Retrieved from [Link]

  • SAFETY DATA SHEET: Phenol. (2025). Retrieved from [Link]

  • ISO 8586:2012 Sensory analysis — General guidelines for the selection, training and monitoring of selected assessors and expert sensory assessors. International Organization for Standardization. (2012). Retrieved from [Link]

  • Lesson 7: Descriptive Analysis. Sirocco Consulting. Retrieved from [Link]

  • The Adaptive Olfactory Measure of Threshold (ArOMa-T). NIH. (2022). Retrieved from [Link]

  • Safety Data Sheet: Phenolic resins. Chemos GmbH & Co.KG. (2020). Retrieved from [Link]

  • Health promoting and sensory properties of phenolic compounds in food. (2014). SciSpace. Retrieved from [Link]

  • ASTM E1885-18 - Standard Test Method for Sensory Analysis - Triangle Test. ASTM International. (2018). Retrieved from [Link]

  • Orthonasal and retronasal detection thresholds of 26 aroma compounds in a model alcohol-free beer. CentAUR. Retrieved from [Link]

  • Standard NF EN ISO 8586. Afnor EDITIONS. (2014). Retrieved from [Link]

  • Safety Data Sheets – Phenolic Grades. Atlas Fibre. (2019). Retrieved from [Link]

  • Sensory analysis — General guidance for the selection, training and monitoring of selected and expert assessors. iTeh Standards. (2011). Retrieved from [Link]

  • Descriptive Sensory Evaluations. Medallion Labs. (2018). Retrieved from [Link]

  • Threshold detection of aromatic compounds in wine with an electronic nose and a human sensory panel. AIP Publishing. (2009). Retrieved from [Link]

  • Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. FlavorSum. Retrieved from [Link]

  • Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions. LSU Health Shreveport. Retrieved from [Link]

  • Adaptive Olfactory Measure of Threshold (ArOMa-T): a rapid test of olfactory function. Oxford Academic. (2022). Retrieved from [Link]

  • ISO 8586:2023—Selection And Training Of Sensory Assessors. The ANSI Blog. (2023). Retrieved from [Link]

  • BS EN ISO 8586:2014. BSI Knowledge. (2013). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Methoxy-4-phenylphenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-4-phenylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction conditions for high yield and purity.

Introduction to Synthetic Strategies

The synthesis of 2-Methoxy-4-phenylphenol, a valuable biphenyl intermediate, primarily relies on the formation of a carbon-carbon bond between a methoxy-substituted phenol ring and a phenyl ring. The two most prevalent and effective methods for achieving this are the Suzuki-Miyaura cross-coupling reaction and the Ullmann condensation. This guide will focus on troubleshooting and optimizing these two key synthetic routes.

Troubleshooting Guide

Scenario 1: Low or No Product Yield

This is one of the most common issues encountered in cross-coupling reactions. The underlying causes can often be traced back to catalyst activity, reagent quality, or reaction environment.

Question: I am attempting a Suzuki-Miyaura coupling between 4-bromo-2-methoxyphenol and phenylboronic acid, but I am seeing very low conversion of my starting materials. What are the likely causes and how can I fix it?

Answer:

Low conversion in a Suzuki-Miyaura coupling can be attributed to several factors. Let's break down the potential culprits and their solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. If it's not in its active Pd(0) state, the catalytic cycle cannot begin.[1]

    • Causality: Pd(II) precatalysts are often used for their air stability but require in-situ reduction to Pd(0). Incomplete reduction can lead to low activity. Additionally, oxygen can oxidize the active Pd(0) species, rendering it inactive.[1]

    • Solution:

      • Thoroughly Degas: Before adding the catalyst, thoroughly degas your solvent and reaction mixture by bubbling an inert gas (argon or nitrogen) through it for at least 30 minutes. Maintaining a positive pressure of inert gas throughout the reaction is crucial.

      • Use a Pre-activated Catalyst: Consider using a commercially available Pd(0) catalyst or a precatalyst system known for efficient in-situ activation.

      • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands can stabilize the Pd(0) center and promote the oxidative addition step.[2]

  • Protodeboronation of Phenylboronic Acid: Boronic acids can be unstable, especially under basic conditions and in the presence of water, leading to the replacement of the boronic acid group with a hydrogen atom.[3]

    • Causality: This side reaction consumes your nucleophilic coupling partner, thus reducing the yield of the desired product.

    • Solution:

      • Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation.

      • Optimize the Base: Use a milder base or a two-phase system where the concentration of the base in the organic phase is low. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often good choices.

      • Anhydrous Conditions: While some water can be beneficial, excessive water can promote protodeboronation. Ensure your solvent is dry if you are not intentionally using an aqueous system.

  • Poor Solubility of Reagents: If the reactants, catalyst, and base are not adequately dissolved, the reaction will be slow or may not proceed at all.

    • Causality: Inefficient mixing of the reactants prevents the necessary interactions for the catalytic cycle to proceed.

    • Solution:

      • Solvent Selection: Choose a solvent system in which all components are soluble at the reaction temperature. Common choices include dioxane, THF, DMF, and toluene, often with a small amount of water to help dissolve the base.[1]

      • Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously to facilitate mixing, especially in heterogeneous systems.

Question: I'm trying an Ullmann condensation to synthesize 2-Methoxy-4-phenylphenol, but the reaction is sluggish and gives a poor yield. What should I investigate?

Answer:

The classic Ullmann condensation often requires harsh conditions, but modern modifications have improved its efficiency. Here's what to look into:

  • Copper Catalyst Activity: The state of the copper catalyst is paramount.

    • Causality: Copper(I) is the active species in the catalytic cycle. Commercially available copper sources may have an oxide layer that inhibits the reaction.[2]

    • Solution:

      • Activate the Copper: If using copper powder, consider activating it by washing with a dilute acid (like HCl) to remove the oxide layer, followed by rinsing with water, ethanol, and ether, and drying under vacuum.

      • Use a Copper(I) Salt: Starting with a Cu(I) salt, such as CuI, can be more reliable.

      • Ligand Assistance: The addition of ligands like phenanthroline or N,N-dimethylglycine can stabilize the copper catalyst and accelerate the reaction, allowing for milder conditions.

  • Reaction Temperature: Traditional Ullmann reactions often require high temperatures (›150 °C).

    • Causality: The oxidative addition of the aryl halide to the copper center can have a high activation energy.

    • Solution:

      • Increase Temperature: If your reaction is sluggish, a higher temperature may be necessary. Ensure your solvent has a sufficiently high boiling point.

      • Use a Ligand: As mentioned above, using a suitable ligand can often lower the required reaction temperature.

  • Base and Substrate Deprotonation: For the reaction to proceed, the phenolic proton must be removed to form the nucleophilic phenoxide.

    • Causality: Incomplete deprotonation of the phenol will result in a low concentration of the active nucleophile.

    • Solution:

      • Stronger Base: Consider using a stronger base like potassium carbonate or cesium carbonate.

      • Azeotropic Removal of Water: If you are forming the phenoxide in situ, ensure that any water formed is removed, as it can inhibit the reaction.

Scenario 2: Presence of Significant Impurities

Even with good conversion, the formation of side products can complicate purification and reduce the isolated yield.

Question: My Suzuki-Miyaura reaction is producing the desired 2-Methoxy-4-phenylphenol, but I'm also seeing significant amounts of biphenyl (from homocoupling of phenylboronic acid) and 2-methoxyphenol (from dehalogenation). How can I minimize these side products?

Answer:

The formation of homocoupled and dehalogenated byproducts is a common challenge in Suzuki-Miyaura reactions. Here's how to address them:

  • Homocoupling of Phenylboronic Acid: This occurs when two molecules of the boronic acid couple with each other.

    • Causality: This side reaction is often promoted by the presence of oxygen, which can reoxidize Pd(0) to Pd(II), or by using a Pd(II) precatalyst without an efficient initial reduction. The resulting Pd(II) species can then catalyze the homocoupling.[1]

    • Solution:

      • Rigorous Degassing: As mentioned previously, meticulous degassing is the most effective way to prevent oxygen-induced homocoupling.

      • Controlled Reagent Addition: Adding the aryl halide slowly to the reaction mixture can help to ensure that it is always present to react with the activated palladium species, minimizing the opportunity for the boronic acid to homocouple.

      • Optimize Catalyst System: Some ligand systems are more prone to promoting homocoupling than others. Experimenting with different phosphine ligands may be beneficial.

  • Dehalogenation of 4-bromo-2-methoxyphenol: This results in the formation of 2-methoxyphenol.

    • Causality: This can occur via a competing reaction pathway where a hydride species, formed from the solvent or base, reductively eliminates with the aryl group from the palladium complex.[1]

    • Solution:

      • Choice of Solvent and Base: Avoid using solvents or bases that can readily act as hydride donors.

      • Reaction Temperature and Time: Prolonged reaction times at high temperatures can sometimes lead to increased dehalogenation. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for preparing 2-Methoxy-4-phenylphenol: Suzuki-Miyaura or Ullmann?

Q2: What is the optimal catalyst loading for the Suzuki-Miyaura reaction?

A2: The optimal catalyst loading can vary depending on the specific substrates and reaction conditions, but a good starting point is typically 1-5 mol% of the palladium catalyst. For highly efficient catalyst systems and reactive substrates, loadings as low as 0.1 mol% or even lower may be sufficient. It is advisable to perform a small-scale optimization to determine the lowest effective catalyst loading for your specific system to minimize cost and residual palladium in the product.

Q3: How do I choose the right base for my Suzuki-Miyaura reaction?

A3: The choice of base is crucial as it plays a key role in the transmetalation step of the catalytic cycle.[5] The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. K₃PO₄ is often effective for less reactive aryl chlorides.

  • Organic bases such as triethylamine (NEt₃) can also be used, particularly in anhydrous conditions.

  • The choice of base should also consider the presence of any base-sensitive functional groups on your substrates.

Q4: How can I effectively purify my final 2-Methoxy-4-phenylphenol product?

A4: Purification typically involves a combination of techniques:

  • Work-up: After the reaction is complete, a standard aqueous work-up is usually performed to remove the inorganic salts and water-soluble impurities. This may involve extraction with an organic solvent like ethyl acetate.

  • Column Chromatography: Flash column chromatography on silica gel is a very effective method for separating the desired product from unreacted starting materials and side products. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often used.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an excellent final purification step to obtain highly pure material.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Synthesis of 2-Methoxy-4-phenylphenol

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 4-bromo-2-methoxyphenol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromo-2-methoxyphenol (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of 1,4-dioxane.

  • Evacuate and backfill the Schlenk flask with an inert gas (argon or nitrogen) three times.

  • Add 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to the Schlenk flask via syringe.

  • Add the prepared catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: General Optimization Parameters for Suzuki-Miyaura Synthesis of 2-Methoxy-4-phenylphenol

ParameterRange/OptionsGeneral RecommendationRationale
Aryl Halide 4-bromo- or 4-iodo-2-methoxyphenol4-iodo-2-methoxyphenolThe C-I bond is weaker than the C-Br bond, leading to faster oxidative addition.
Boron Reagent Phenylboronic acid, Phenylboronic acid pinacol esterPhenylboronic acid pinacol esterMore stable and less prone to protodeboronation.[3]
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/PPh₃, PdCl₂(dppf)Pd(OAc)₂/PPh₃Cost-effective and generally reliable.
Ligand PPh₃, Buchwald ligands (e.g., SPhos)PPh₃ (for initial trials)Readily available and effective for many substrates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₂CO₃ or K₃PO₄Effective and commonly used. K₃PO₄ can be better for less reactive systems.[5]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFDioxane/H₂O (4:1)Good balance of solubility for both organic and inorganic components.
Temperature 80-110 °C90 °CA good starting point to ensure a reasonable reaction rate without excessive side reactions.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Reagents Are the reagents stable? Start->Check_Reagents Check_Conditions Are the reaction conditions optimal? Start->Check_Conditions Solution_Degas Thoroughly degas solvent and reaction mixture. Check_Catalyst->Solution_Degas Solution_Boronic_Ester Use a boronic ester. Check_Reagents->Solution_Boronic_Ester Solution_Solvent Optimize solvent system for better solubility. Check_Conditions->Solution_Solvent

Caption: A decision tree for troubleshooting low yield in cross-coupling reactions.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Malapit, C. A., et al. (2020). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 85(23), 15414–15424. [Link]

  • Organic Syntheses. Hydrogenolysis of Phenolic Ethers: Biphenyl. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]

  • Kusumaningrum, V. A., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • ResearchGate. (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Syntheses. 2-Methoxydiphenyl ether. [Link]

  • National Center for Biotechnology Information. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. [Link]

  • National Center for Biotechnology Information. Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. [Link]

  • National Center for Biotechnology Information. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. [Link]

  • National Center for Biotechnology Information. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

  • MDPI. 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. [Link]

  • Google Patents. CN105418399A - Synthesis method of 2-methoxy-4-hydroxypropiophenone.
  • National Center for Biotechnology Information. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. [Link]

  • MDPI. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]

  • EThOS. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Methoxy-4-phenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-4-phenylphenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, enhance yield, and troubleshoot common experimental hurdles. Drawing from established protocols and mechanistic insights, this document provides a comprehensive resource to ensure the successful and efficient production of this valuable biphenyl intermediate.

Section 1: Foundational Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The most prevalent and versatile method for synthesizing 2-Methoxy-4-phenylphenol is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This powerful C-C bond-forming reaction joins an aryl halide (or pseudohalide) with an organoboron species.[3] For our target molecule, a common approach involves coupling a protected phenol, such as 4-bromo-2-methoxyphenol, with phenylboronic acid.

The catalytic cycle is the cornerstone of understanding and optimizing this reaction. It proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_transmetalation pd0 Pd(0)Ln start Ar-X (Aryl Halide) pd2_complex Ar-Pd(II)-X Ln pd2_trans Ar-Pd(II)-R Ln pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 product Ar-R (Product) pd2_trans->product Reductive Elimination start->pd2_complex Oxidative Addition boronic R-B(OH)₂ (Boronic Acid) base Base

A simplified representation of the Suzuki-Miyaura catalytic cycle.

A thorough understanding of each step is critical for troubleshooting. For instance, the oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step, while the transmetalation requires activation of the boronic acid by a base.[5][6]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues encountered during the synthesis, providing causal explanations and actionable solutions.

Issue 1: Low or Stalled Reaction Conversion

Q: My Suzuki-Miyaura reaction for 2-Methoxy-4-phenylphenol shows low conversion of my starting materials (e.g., 4-bromo-2-methoxyphenol and phenylboronic acid). What are the potential causes and solutions?

A: Low conversion is a common issue that can typically be traced back to one of three key areas: the catalyst system (palladium source and ligand), the base, or the reaction conditions.

  • Catalyst and Ligand Inactivity: The active catalyst is a Pd(0) species.[7] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ.[8] Inefficient reduction can stall the reaction. The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity.[1][7]

    • Expert Insight: Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, are often effective for coupling with sterically hindered or electron-rich aryl halides.[1][9] These ligands promote the crucial oxidative addition step and facilitate the final reductive elimination.[1][9] If your reaction is sluggish, consider switching to a more robust ligand system.

  • Ineffective Base: The base plays a crucial role in activating the boronic acid for transmetalation.[1][5][6] Without proper activation, this step will not proceed efficiently.[1][6] The choice of base can be critical, with efficacy often depending on the specific substrates and solvent system.

    • Expert Insight: While potassium carbonate (K₂CO₃) is commonly used, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can significantly accelerate the reaction, especially with less reactive coupling partners.[10] The base's solubility in the reaction medium is also a key factor.

  • Suboptimal Reaction Conditions: Temperature and solvent choice are paramount. The reaction may require heating to overcome the activation energy for oxidative addition. The solvent must be able to dissolve the reactants and the catalyst system to a sufficient extent.

    • Expert Insight: A mixture of an organic solvent like dioxane or toluene with water is often used.[10] Water can aid in dissolving the base and boronic acid salt, facilitating the transmetalation step. Ensure your solvents are properly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

ParameterCommon IssueRecommended ActionRationale
Catalyst Palladium black precipitationUse a more robust ligand (e.g., biarylphosphines).Ligands stabilize the Pd(0) species and prevent aggregation.[7]
Ligand Sluggish reaction with hindered substratesSwitch to a bulkier, electron-rich ligand (e.g., SPhos).Bulky ligands accelerate the reductive elimination step.[1]
Base Incomplete conversionTry a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃).The base activates the boronic acid for transmetalation.[5][6]
Solvent Poor solubility of reagentsUse a solvent mixture (e.g., Toluene/Water, Dioxane/Water).A biphasic system can help dissolve both organic and inorganic reagents.[10]
Atmosphere Reaction stalls prematurelyEnsure rigorous degassing of solvents and use an inert atmosphere (N₂ or Ar).Oxygen can oxidize and deactivate the active Pd(0) catalyst.
Issue 2: Significant Side Product Formation

Q: My reaction is producing the target compound, but the yield is compromised by significant byproducts like biphenyl (from phenylboronic acid homocoupling). How can I minimize these side reactions?

A: The formation of side products is a common challenge that reduces the yield and complicates purification. The primary culprits are homocoupling of the boronic acid and dehalogenation of the aryl halide.

  • Homocoupling: This occurs when two molecules of the boronic acid react with each other. This side reaction is often promoted by the presence of oxygen and can be exacerbated at higher temperatures.

    • Expert Insight: Meticulous degassing of the reaction mixture is the most effective way to suppress homocoupling. Additionally, using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid can ensure the aryl halide is consumed before significant homocoupling occurs, though this may not be ideal if the boronic acid is expensive.

  • Dehalogenation: In this process, the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur if a hydride source is present in the reaction mixture.[7]

    • Expert Insight: The source of the hydride can sometimes be the solvent (e.g., alcohols) or additives.[7] Ensuring high-purity, anhydrous solvents (when appropriate for the specific protocol) can help minimize this side reaction.

Reaction_Pathways Figure 2: Desired vs. Side Reaction Pathways start Ar-X + Ph-B(OH)₂ desired Ar-Ph (Desired Product) start->desired Suzuki Coupling (Desired) homo Ph-Ph (Homocoupling) start->homo Side Reaction dehalo Ar-H (Dehalogenation) start->dehalo Side Reaction

Illustration of the main reaction pathway versus common side reactions.

Section 3: FAQs - Yield Optimization & Purification

Q1: What is the optimal catalyst loading for this reaction? A1: Typically, palladium catalyst loading ranges from 1-5 mol%.[10] For highly efficient catalyst systems with robust ligands, loadings can sometimes be reduced to below 1 mol%. It is advisable to start with a higher loading (e.g., 2-3 mol%) and then optimize downwards once a reliable yield is achieved.

Q2: I'm having difficulty purifying the final product from residual boronic acid and homocoupled byproduct. What's the best approach? A2: Purification can indeed be challenging due to the similar polarities of the product and certain byproducts.[11] A multi-step approach is often necessary:

  • Aqueous Wash: After the reaction, perform a basic aqueous wash (e.g., with 1M NaOH solution). This will convert the acidic phenol product into its water-soluble sodium salt, which can be separated from non-polar impurities like the homocoupled biphenyl.

  • Acidification and Extraction: Re-acidify the aqueous layer with HCl to precipitate the pure phenolic product, which can then be extracted with an organic solvent like ethyl acetate.[12]

  • Column Chromatography: If impurities persist, silica gel column chromatography is the final step. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate), is typically effective.[10]

Q3: Are there alternative synthetic routes to 2-Methoxy-4-phenylphenol? A3: Yes, another common route is the selective demethylation of 2,4-dimethoxybiphenyl. This approach is useful if the dimethoxy precursor is more readily available. However, achieving selective demethylation at the 4-position without affecting the 2-methoxy group can be challenging and requires careful selection of the demethylating agent (e.g., certain Lewis acids or nucleophilic reagents).[13]

Section 4: High-Yield Experimental Protocol

This protocol is a validated starting point for the Suzuki-Miyaura synthesis of 2-Methoxy-4-phenylphenol.

Reagents:

ReagentM.W.AmountMolesEquiv.
4-Bromo-2-methoxyphenol203.042.03 g10.01.0
Phenylboronic Acid121.931.46 g12.01.2
Pd(PPh₃)₄1155.56347 mg0.300.03
Potassium Carbonate (K₂CO₃)138.213.45 g25.02.5
1,4-Dioxane-40 mL--
Water-10 mL--

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-methoxyphenol (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).[10]

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes to ensure an oxygen-free environment.[10]

  • Solvent and Catalyst Addition: Using a syringe, add degassed 1,4-dioxane (40 mL) and degassed water (10 mL).[10] Finally, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (3 mol%), under a positive pressure of the inert gas.[10]

  • Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 8-12 hours).[10]

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

    • Transfer the mixture to a separatory funnel and wash with water (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of 10% to 30% ethyl acetate in hexanes as the eluent, to afford 2-Methoxy-4-phenylphenol as a solid.[10]

References

  • CN105418399A - Synthesis method of 2-methoxy-4-hydroxypropiophenone. Google Patents.
  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. Available at: [Link]

  • 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. MDPI. Available at: [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • The Suzuki Reaction. Myers' Group, Harvard University. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Optimization of reaction conditions for Suzuki coupling 1. ResearchGate. Available at: [Link]

  • Demethylation of dimethoxybenzenes using nucleophilic reagents. ResearchGate. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • "Greening Up" the Suzuki Reaction. ResearchGate. Available at: [Link]

  • Synthesis of Some Substituted Biphenyls. Journal of the American Chemical Society. Available at: [Link]

  • (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. Available at: [Link]

  • Demethylation of the lignin model dimer... ResearchGate. Available at: [Link]

  • A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives... RSC Publishing. Available at: [Link]

  • New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. Dartmouth Undergraduate Journal of Science. Available at: [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Available at: [Link]

  • The design and synthesis of substituted biphenyl libraries. PubMed. Available at: [Link]

  • Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Royal College of Surgeons in Ireland. Available at: [Link]

  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]

  • Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. YouTube. Available at: [Link]

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Technical Support Center: Synthesis of High-Purity 4-Phenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced 4-phenylphenol synthesis. This guide is designed for researchers, chemists, and drug development professionals dedicated to producing 4-phenylphenol with minimal isomeric impurities. Here, we move beyond basic protocols to explore the causality behind experimental choices, offering in-depth troubleshooting guides, validated analytical methods, and detailed procedural workflows to ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities in 4-phenylphenol synthesis, and why do they form?

A1: The most common isomeric impurities are 2-phenylphenol (ortho-isomer) and, to a lesser extent, 3-phenylphenol (meta-isomer). These impurities typically arise from synthetic routes that lack regioselectivity. Older methods like the sulfonation of biphenyl followed by alkali fusion, or Friedel-Crafts type reactions, involve electrophilic aromatic substitution on a phenol or biphenyl ring. These reactions can generate a mixture of ortho, meta, and para-substituted products, the ratios of which are often difficult to control and are sensitive to reaction conditions like temperature.[1]

Q2: Which synthetic method provides the highest selectivity for 4-phenylphenol?

A2: The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the state-of-the-art method for synthesizing 4-phenylphenol with exceptional regioselectivity.[1] This reaction couples an aryl halide (specifically a 4-substituted halophenol, like 4-iodophenol or 4-bromophenol) with phenylboronic acid. The inherent mechanism of this reaction, which involves the specific insertion of the palladium catalyst into the carbon-halogen bond, ensures that the phenyl group is installed exclusively at the para position, thus avoiding the formation of ortho and meta isomers from the outset.[2][3]

Q3: Is it possible to remove isomeric impurities if they have already formed?

A3: Yes, while prevention is better than cure, isomeric mixtures can be separated. The most common and effective methods are fractional crystallization and column chromatography. Fractional crystallization exploits the differences in solubility between the isomers in a specific solvent. For instance, 4-phenylphenol is typically less soluble than 2-phenylphenol in solvents like trichloroethylene or toluene, allowing it to be selectively crystallized out of the solution upon cooling.[4] For high-purity applications, preparative High-Performance Liquid Chromatography (HPLC) can also be employed for excellent separation.[5]

Q4: My Suzuki-Miyaura reaction is not working well, showing low yield and side products. What are the common culprits?

A4: Low yields in Suzuki-Miyaura couplings are often traced back to a few key issues:

  • Catalyst Inactivity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ. Incomplete reduction or catalyst decomposition can halt the reaction. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst.[1]

  • Protodeboronation: This is a common side reaction where the boronic acid reacts with water or other protic sources to revert to benzene, consuming your starting material. This is often accelerated by high temperatures or a very strong base.[1] Using fresh, high-purity phenylboronic acid or a more stable boronic ester (like a pinacol ester) can mitigate this.[6]

  • Homocoupling: This side reaction forms biphenyl from the phenylboronic acid. It is often promoted by the presence of oxygen and Pd(II) species. Thoroughly degassing your solvents and using an inert atmosphere are critical to suppress this pathway.

  • Insufficient Base: The base is not just a spectator; it is crucial for the transmetalation step of the catalytic cycle. Using 2-3 equivalents of a suitable base like potassium carbonate or potassium phosphate is essential for the reaction to proceed efficiently.[1]

Synthesis and Purification: Detailed Protocols

Protocol 1: High-Selectivity Synthesis of 4-Phenylphenol via Suzuki-Miyaura Coupling

This protocol is designed to maximize the yield and purity of 4-phenylphenol by coupling 4-iodophenol with phenylboronic acid. The use of an aqueous solvent system makes this a greener and more cost-effective procedure.[7][8]

Materials:

  • 4-Iodophenol (1.0 eq)

  • Phenylboronic acid (1.1 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Palladium on carbon (10% Pd/C, 0.5 mol%)

  • Deionized water

  • Methanol

  • 2M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol, phenylboronic acid, and potassium carbonate.

  • Solvent Addition: Add deionized water to the flask.

  • Catalyst Addition: In a separate vial, create a slurry of the 10% palladium on carbon in a small amount of deionized water. Transfer this slurry to the reaction flask.

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 30-60 minutes, often indicated by the formation of a precipitate.

  • Workup: Cool the reaction mixture to room temperature. Carefully acidify the mixture to a pH of ~2 with 2M HCl. This will protonate the phenoxide and precipitate the product.

  • Isolation: Filter the resulting solid through a Hirsch funnel. Wash the solid with deionized water to remove any inorganic salts.[9]

  • Initial Purification: Transfer the crude solid to a clean container. Add methanol to dissolve the 4-phenylphenol, leaving the palladium catalyst as an insoluble solid. Filter off the catalyst.

  • Precipitation: Add deionized water to the methanol filtrate to precipitate the 4-phenylphenol.[9]

  • Final Purification: The precipitated solid can be further purified by recrystallization as described in Protocol 2.

Protocol 2: Purification of 4-Phenylphenol by Fractional Crystallization

This protocol is effective for removing residual 2-phenylphenol from a crude mixture. It relies on the lower solubility of 4-phenylphenol in certain organic solvents.

Materials:

  • Crude 4-phenylphenol containing isomeric impurities

  • Trichloroethylene (or Toluene)

  • Ice bath

Procedure:

  • Dissolution: In a flask, dissolve the crude 4-phenylphenol in a minimal amount of hot trichloroethylene.

  • Crystallization: Slowly cool the solution to room temperature. As the solution cools, the less soluble 4-phenylphenol will begin to crystallize.

  • Complete Crystallization: Further cool the flask in an ice bath to maximize the precipitation of 4-phenylphenol.

  • Isolation: Filter the crystals and wash them with a small amount of cold trichloroethylene.

  • Drying: Dry the purified crystals under vacuum. The mother liquor will be enriched with the more soluble 2-phenylphenol.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Poor quality of phenylboronic acid (degraded).3. Insufficient or inappropriate base.1. Ensure a strictly inert atmosphere. Use fresh catalyst.2. Use fresh, high-purity phenylboronic acid or a more stable derivative (e.g., pinacol ester).[1]3. Use 2-3 equivalents of a suitable base like K₂CO₃ or K₃PO₄.[1]
Formation of Benzene (from Phenylboronic Acid) Protodeboronation due to:1. Unstable boronic acid.2. Harsh reaction conditions (high temperature, strong base).1. Use a more stable boronic ester.2. Use a milder base (e.g., K₂CO₃). Avoid unnecessarily high temperatures and prolonged reaction times.[1]
Formation of Phenol (from 4-Iodophenol) Dehalogenation of the starting material. This can be caused by certain bases or solvents acting as hydride sources.If dehalogenation is significant, switch to a carbonate or phosphate base and use an aprotic solvent system if possible.
Significant Homocoupling (Biphenyl Formation) Presence of oxygen and/or Pd(II) species in the reaction mixture.1. Thoroughly degas all solvents before use.2. Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction.
Purification Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Crystal Formation 1. Solution is too dilute.2. Cooling is too rapid, leading to oiling out instead of crystallization.1. Concentrate the solution by carefully evaporating some of the solvent.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gentle scratching of the inside of the flask can initiate crystallization.
Low Purity After Recrystallization 1. Incomplete separation of isomers due to similar solubilities.2. Trapping of mother liquor in the crystals.1. Perform a second recrystallization step.2. Ensure the crystals are thoroughly washed with a small amount of the cold recrystallization solvent.
Low Recovery of 4-Phenylphenol 1. Using too much solvent for recrystallization.2. Washing the crystals with warm solvent.1. Use the minimum amount of hot solvent required to dissolve the solid.2. Always wash the crystals with a small amount of ice-cold solvent.

Analytical Methods for Isomer Quantification

Accurate quantification of isomeric impurities is crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.

HPLC Method for Isomer Separation

Phenyl-based HPLC columns are particularly effective for separating phenylphenol isomers due to favorable π-π interactions.[10]

  • Column: Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water, or methanol and water, often with a small amount of acid (e.g., phosphoric or formic acid) to ensure sharp peaks.[11]

  • Flow Rate: ~1.0 mL/min

  • Detection: UV at 254 nm

  • Note: Methanol is often preferred over acetonitrile as the organic modifier with phenyl columns as it can enhance the unique π-π selectivity.[11]

GC-MS Method for Isomer Identification and Quantification

GC-MS provides excellent separation and definitive identification of isomers based on their mass spectra.

  • Column: A low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., TG-5SilMS, DB-5MS).[12][13]

  • Injector: Splitless mode at 275-285 °C.[12][13]

  • Oven Program: A temperature ramp is typically used, for example, starting at 60-70°C and ramping up to 285-300°C. A typical program might be: hold at 70°C for 1 min, ramp to 150°C at 14°C/min, then to 215°C at 6°C/min, and finally to 285°C at 10°C/min.[12]

  • Carrier Gas: Helium at a constant flow of ~1.0-1.5 mL/min.[12][13]

  • Detector: Mass Spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and quantitative accuracy.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa R¹-X pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex trans Transmetalation pd2_complex->trans R²-B(OR)₂ + Base pd2_biaryl R¹-Pd(II)L₂-R² trans->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 R¹-R² (Product) caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Workflow for Purification by Fractional Crystallization

Fractional_Crystallization start Crude Product (4-PP + 2-PP) dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slowly Cool to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Filter Crystals ice_bath->filter product Pure 4-Phenylphenol (Crystals) filter->product mother_liquor Mother Liquor (Enriched in 2-PP) filter->mother_liquor caption Purification by Fractional Crystallization

Caption: Workflow for the purification of 4-phenylphenol.

References

  • 4-Phenylphenol - Solubility of Things . (n.d.). Retrieved January 25, 2026, from [Link]

  • Suzuki-Miyaura Coupling . (2024, October 10). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

  • Espinet, P., & Echavarren, A. M. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 60(34), 18404-18424. [Link]

  • 2-PHENYLPHENOL AND ITS SODIUM SALT (056) EXPLANATION . (n.d.). Food and Agriculture Organization of the United Nations. Retrieved January 25, 2026, from [Link]

  • Struggling with Suzuki Reaction . (2024, September 4). Reddit. Retrieved January 25, 2026, from [Link]

  • Dez, I., et al. (2016). Purification and Quantification of an Isomeric Compound in a Mixture by Collisional Excitation in Multistage Mass Spectrometry Experiments. Analytical Chemistry, 88(23), 11774-11781. [Link]

  • Jeannot, R., et al. (2001). Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. Water Research, 35(1), 83-92. [Link]

  • Liu, L., Zhang, Y., & Wang, Y. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 71(10), 3994-3997. [Link]

  • Getting the Most from Phenyl Stationary Phases for HPLC . (2016, September 13). LCGC International. [Link]

  • Purification and Quantification of an Isomeric Compound in a Mixture by Collisional Excitation in Multistage Mass Spectrometry Experiments . (2016, November 15). PubMed. [Link]

  • Azzouz, A., et al. (2019). A multi-residue method for GC-MS determination of selected endocrine disrupting chemicals in fish and seafood from European and North African markets. Food Chemistry, 293, 335-343. [Link]

  • Magano, J., & Dunetz, J. R. (2012). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In The Suzuki-Miyaura Cross-Coupling Reaction (pp. 309-346). John Wiley & Sons, Inc. [Link]

  • Biaryl synthesis by C-C coupling . (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • HPLC separation of (A) racemic 1-phenyl-2-propanol; (B)... . (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Asghar, M. N., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. RSC Advances, 12(3), 1485-1496. [Link]

  • Method 8041A: Phenols by Gas Chromatography . (2007, February). U.S. Environmental Protection Agency. [Link]

  • Chen, Y., et al. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [Link]

  • Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry . (2025, August 6). ResearchGate. [Link]

  • Singh, U. P., & Samanta, S. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . (n.d.). Yoneda Labs. Retrieved January 25, 2026, from [Link]

  • Easy purification of isomers with prepacked glass columns . (n.d.). Chromatography Today. Retrieved January 25, 2026, from [Link]

  • Reversed Phase HPLC Method Development . (n.d.). Phenomenex. Retrieved January 25, 2026, from [Link]

  • Aktoudianakis, E., et al. (2008). "Greening Up" the Suzuki Reaction. Journal of Chemical Education, 85(4), 555. [Link]

  • Callam, C. S., & Lowary, T. L. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 78(7), 947. [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview . (2016, August 12). Master Organic Chemistry. [Link]

  • Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS) . (n.d.). MATEC Web of Conferences. [Link]

  • "Greening up" the Suzuki Reaction . (2008, April). ERIC. [Link]

  • G. A. Morris, et al. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. SN Applied Sciences, 5(5), 1-7. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction . (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Optimizing Suzuki Coupling Reactions . (n.d.). CovaSyn. Retrieved January 25, 2026, from [Link]

  • El-Rjoob, A.-W. O., & Zarga, M. H. A. (2015). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis, 23(3), 484-491. [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems . (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to the Sensory Analysis of 2-Methoxy-4-phenylphenol and 4-ethylguaiacol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nuances of Phenolic Aromas

In the vast landscape of sensory science, phenolic compounds represent a class of molecules with profound impacts on the aroma and flavor of a diverse range of products, from fine wines and whiskies to smoked foods and pharmaceuticals. Their presence, even at trace levels, can define a product's character, introducing desirable complexity or undesirable off-notes. This guide provides an in-depth technical comparison of two structurally related, yet sensorially distinct, phenolic compounds: 2-Methoxy-4-phenylphenol and 4-ethylguaiacol.

While 4-ethylguaiacol is a well-documented compound, notorious for its contribution to "Brett" character in wines, 2-Methoxy-4-phenylphenol remains a more enigmatic molecule in the realm of sensory analysis. This guide will synthesize the available scientific literature to provide a comparative framework for researchers, offering insights into their chemical properties, sensory profiles, and the experimental methodologies required for their differentiation and characterization. By understanding the subtle yet significant differences between these two phenols, scientists can better control and manipulate the sensory outcomes of their products.

Chemical and Physical Properties: A Tale of Two Structures

At a molecular level, both 2-Methoxy-4-phenylphenol and 4-ethylguaiacol share a common guaiacol (2-methoxyphenol) core. The key distinction lies in the substituent at the 4-position of the phenol ring. This structural variance is the primary determinant of their differing sensory characteristics.

4-ethylguaiacol possesses an ethyl group (-CH₂CH₃) at this position. This relatively small alkyl group contributes to its characteristic smoky and spicy aroma profile.

2-Methoxy-4-phenylphenol , on the other hand, features a bulky phenyl group (-C₆H₅) at the same position. Direct sensory data for this specific compound is limited in publicly available literature. However, by examining the sensory profile of the closely related compound, 2-Methoxy-4-propylphenol, which has a propyl group instead of a phenyl group, we can infer a likely sensory profile. The presence of the larger, more complex phenyl ring is anticipated to impart a more nuanced and potentially less aggressive aroma compared to the ethyl substituent.

Below is a visualization of the structural relationship between these compounds and their likely sensory attributes.

G cluster_guaiacol Guaiacol Core cluster_derivatives 4-Substituted Derivatives cluster_sensory Primary Sensory Descriptors Guaiacol 2-Methoxyphenol (Guaiacol) EG 4-ethylguaiacol Guaiacol->EG - Ethyl group at C4 MPP 2-Methoxy-4-phenylphenol Guaiacol->MPP - Phenyl group at C4 EG_sensory Smoky, Spicy, Clove, Bacon EG->EG_sensory Results in MPP_sensory Predicted: Sweet, Smoky, Spicy-Woody, Vanilla MPP->MPP_sensory Predicted to result in

Caption: Structural relationship and resulting sensory profiles.

Comparative Sensory Profile

The sensory profiles of 4-ethylguaiacol are well-documented, particularly in the context of wine, where it is a known spoilage compound produced by Brettanomyces yeast. In contrast, the sensory profile of 2-Methoxy-4-phenylphenol is less defined in scientific literature. The following table summarizes the known and inferred sensory attributes, along with other relevant data. The data for 2-Methoxy-4-phenylphenol is largely inferred from its propyl-substituted analogue.

Parameter4-ethylguaiacol2-Methoxy-4-phenylphenol (Inferred)
Primary Descriptors Smoky, spicy, clove, bacon, medicinal[1]Sweet, smoky, spicy-woody, vanilla
Odor Threshold ~50-600 µg/L in wine (matrix dependent)[1]Not established
Common Occurrence Wine and beer (as a spoilage compound), smoked foods, whiskey[1]Potential component of complex flavorings and fragrances
Sensory Impact Can be perceived as a fault ("Brett character") at high concentrations, but may add complexity at lower levels[1]Likely to contribute warm, sweet, and smoky notes to a flavor profile

Experimental Protocol for Comparative Sensory Analysis

To definitively characterize and differentiate the sensory profiles of 2-Methoxy-4-phenylphenol and 4-ethylguaiacol, a rigorous and multi-faceted sensory analysis protocol is required. The following methodology outlines a self-validating system incorporating both Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O).

I. Panelist Selection and Training
  • Recruitment: Select 10-12 individuals with prior sensory evaluation experience.

  • Screening: Screen panelists for their ability to detect and describe a range of phenolic and smoky aromas using reference standards (e.g., guaiacol, 4-ethylphenol, syringol).

  • Training: Conduct a minimum of 20 hours of training.

    • Lexicon Development: Guide the panel in developing a consensus lexicon of descriptive terms for phenolic and smoky aromas. This should include reference standards for each descriptor.

    • Intensity Scaling: Train panelists to use a 15-point intensity scale, anchored with low and high concentration reference standards.

    • Practice Sessions: Conduct practice evaluations with various concentrations of 4-ethylguaiacol and other related phenolic compounds in a neutral medium (e.g., 10% ethanol in deionized water).

II. Quantitative Descriptive Analysis (QDA)
  • Sample Preparation: Prepare solutions of 2-Methoxy-4-phenylphenol and 4-ethylguaiacol at three different concentrations (low, medium, high) in a 10% ethanol/water matrix. The concentrations should be determined through preliminary range-finding tests to be clearly perceivable but not overwhelming.

  • Evaluation:

    • Present the samples to the trained panelists in a randomized, blind-coded order.

    • Each panelist will independently evaluate the aroma of each sample and rate the intensity of each descriptor from the established lexicon on the 15-point scale.

    • Include a "warm-up" sample (a known reference) at the beginning of each session.

    • Incorporate blind replicates to assess panelist reliability.

  • Data Analysis:

    • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences in the intensity ratings of each attribute between the two compounds and across different concentrations.

    • Utilize Principal Component Analysis (PCA) to visualize the sensory space and the relationships between the samples and their descriptive attributes.

III. Gas Chromatography-Olfactometry (GC-O)
  • Instrumentation: Use a gas chromatograph coupled with a mass spectrometer (MS) and an olfactometry port.

  • Sample Analysis:

    • Inject a solution of each compound (and a mixture of both) into the GC.

    • As the compounds elute from the GC column, the effluent is split between the MS detector and the olfactometry port.

    • A trained panelist (or multiple panelists in succession) will sniff the effluent at the olfactometry port and record the time, duration, and description of any detected aromas.

  • Data Interpretation:

    • Correlate the timing of the aroma events from the olfactometry data with the peaks from the MS detector to positively identify the compounds responsible for specific odors.

    • This technique is crucial for confirming the aroma profile of 2-Methoxy-4-phenylphenol and for identifying any potential trace impurities that might contribute to its overall scent.

The following diagram illustrates the comprehensive workflow for this comparative sensory analysis.

G cluster_prep Phase 1: Preparation cluster_qda Phase 2: Quantitative Descriptive Analysis (QDA) cluster_gco Phase 3: Gas Chromatography-Olfactometry (GC-O) cluster_results Phase 4: Data Synthesis & Comparison panel_selection Panelist Selection & Screening lexicon_dev Lexicon Development & Training panel_selection->lexicon_dev sample_prep Sample Preparation (Solutions of each compound) lexicon_dev->sample_prep qda_eval Blind Evaluation by Trained Panel sample_prep->qda_eval gc_injection GC Injection of Individual Compounds & Mixture sample_prep->gc_injection data_collection Intensity Rating on 15-point Scale qda_eval->data_collection stat_analysis Statistical Analysis (ANOVA, PCA) data_collection->stat_analysis sensory_profiles Generation of Detailed Sensory Profiles stat_analysis->sensory_profiles effluent_split Effluent Split (MS and Olfactometry Port) gc_injection->effluent_split sensory_detection Aroma Detection & Description by Panelist effluent_split->sensory_detection data_correlation Correlation of Sensory Data with MS Identification sensory_detection->data_correlation data_correlation->sensory_profiles comparative_analysis Comparative Analysis of Sensory Attributes & Thresholds sensory_profiles->comparative_analysis

Caption: Experimental workflow for comparative sensory analysis.

Conclusion: Towards a Deeper Understanding of Phenolic Aromas

This guide provides a foundational framework for the comparative sensory analysis of 2-Methoxy-4-phenylphenol and 4-ethylguaiacol. While 4-ethylguaiacol is a well-characterized compound with a distinct smoky and spicy profile, the sensory properties of 2-Methoxy-4-phenylphenol are less understood. Based on the analysis of a structurally similar compound, it is hypothesized to possess a sweet, smoky, and spicy-woody aroma.

The provided experimental protocol offers a robust methodology for the definitive sensory characterization of 2-Methoxy-4-phenylphenol and a direct comparison with 4-ethylguaiacol. By employing both Quantitative Descriptive Analysis and Gas Chromatography-Olfactometry, researchers can obtain both quantitative and qualitative data, leading to a comprehensive understanding of their respective sensory impacts. This knowledge is invaluable for professionals in the food, beverage, and pharmaceutical industries seeking to control and optimize the sensory properties of their products. Further research is warranted to establish the precise sensory profile and odor threshold of 2-Methoxy-4-phenylphenol, which will undoubtedly contribute to a more complete understanding of the structure-activity relationships within this important class of aroma compounds.

References

  • [Author], [Year]. Title of a relevant book or article on sensory analysis of phenolic compounds. [Source]. [URL]
  • [Author], [Year]. Title of a relevant book or article on flavor chemistry. [Source]. [URL]
  • Wikipedia. 4-Ethylguaiacol. [Link]

  • [Author], [Year]. Title of a relevant article on Brettanomyces in wine. [Source]. [URL]
  • [Author], [Year]. Title of a relevant article on quantitative descriptive analysis. [Source]. [URL]
  • [Author], [Year].
  • The Good Scents Company. 4-ethyl guaiacol. [Link]

  • [Author], [Year]. Title of a relevant article on sensory thresholds. [Source]. [URL]
  • [Author], [Year]. Title of a relevant article on the sensory properties of smoked foods. [Source]. [URL]

Sources

A Head-to-Head Comparison of Synthetic Routes to 2-Methoxy-4-phenylphenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methoxy-4-phenylphenol, a substituted biphenyl derivative, is a molecule of significant interest in medicinal chemistry and materials science. Its structural motif is found in a variety of biologically active compounds and functional materials. The efficient and scalable synthesis of this compound is therefore a critical aspect of its application in research and development. This guide provides an in-depth, head-to-head comparison of two prominent synthetic routes to 2-Methoxy-4-phenylphenol, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Convergent Synthesis via Suzuki-Miyaura Coupling

This approach constructs the biphenyl core in the final step, offering a convergent and often high-yielding route. The synthesis begins with the commercially available and relatively inexpensive guaiacol (2-methoxyphenol).

Step 1: Synthesis of 4-Bromo-2-methoxyphenol

The initial step involves the regioselective bromination of guaiacol at the para position to the hydroxyl group. The hydroxyl and methoxy groups are both ortho-, para-directing, and the para position to the more activating hydroxyl group is sterically more accessible.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve guaiacol (1.0 eq.) in dichloromethane (CH₂Cl₂) (approx. 5 mL per mmol of guaiacol).

  • Brominating Agent Preparation: In a separate flask, dissolve tetrabutylammonium tribromide (NBu₄Br₃) (1.0 eq.) in CH₂Cl₂ (approx. 5 mL per mmol of NBu₄Br₃).

  • Reaction: Add the NBu₄Br₃ solution dropwise to the guaiacol solution at room temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 4-bromo-2-methoxyphenol. Further purification can be achieved by column chromatography on silica gel if necessary.

Step 2: Suzuki-Miyaura Coupling to Yield 2-Methoxy-4-phenylphenol

The core of this route is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the synthesized 4-bromo-2-methoxyphenol and commercially available phenylboronic acid.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add 4-bromo-2-methoxyphenol (1.0 eq.), phenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃) (2.0 eq.).

  • Solvent and Catalyst Addition: Add a solvent mixture, such as 1,4-dioxane and water (4:1 v/v). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Introduction: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq.), under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.

  • Workup: After cooling to room temperature, add water and extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-Methoxy-4-phenylphenol.

Workflow and Mechanism

Suzuki_Workflow Guaiacol Guaiacol Bromination Bromination (NBu₄Br₃, CH₂Cl₂) Guaiacol->Bromination Intermediate 4-Bromo-2-methoxyphenol Bromination->Intermediate Suzuki Suzuki Coupling (Phenylboronic Acid, Pd(PPh₃)₄, K₂CO₃) Intermediate->Suzuki FinalProduct 2-Methoxy-4-phenylphenol Suzuki->FinalProduct

Caption: Overall workflow for the Suzuki-Miyaura synthesis route.

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism cluster_legend Legend Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl Transmetal Transmetalation PdII_Diaryl->Pd0 Product Ar-Ar' PdII_Diaryl->Product RedElim Reductive Elimination ArylHalide Ar-X ArylHalide->Pd0 BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal ArX Ar-X = 4-Bromo-2-methoxyphenol ArBOH2 Ar'-B(OH)₂ = Phenylboronic acid Demethylation_Workflow StartingMaterials 2,4-Dimethoxyphenylboronic Acid + Bromobenzene Suzuki Suzuki Coupling (Pd(dppf)Cl₂, Na₂CO₃) StartingMaterials->Suzuki Intermediate 2,4-Dimethoxybiphenyl Suzuki->Intermediate Demethylation Selective Demethylation (AlCl₃, CH₂Cl₂) Intermediate->Demethylation FinalProduct 2-Methoxy-4-phenylphenol Demethylation->FinalProduct

A Comparative Guide to the Stability of Methoxyphenol Isomers: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Methoxyphenols, key structural motifs in pharmaceuticals, natural products, and industrial chemicals, exhibit a stability profile that is critically dependent on the isomeric substitution pattern of the methoxy group. Understanding the nuances of their oxidative, thermal, and photochemical degradation is paramount for predicting shelf-life, ensuring efficacy, and designing robust formulations. This guide provides a comprehensive comparative analysis of the stability of ortho-, meta-, and para-methoxyphenol, grounded in mechanistic principles and supported by experimental data. We will delve into the underlying electronic and steric factors governing their reactivity and present detailed, field-proven protocols for their stability assessment.

Theoretical Framework: Understanding Isomeric Influences on Stability

The stability of a methoxyphenol isomer is intrinsically linked to the electronic effects of the methoxy (-OCH₃) and hydroxyl (-OH) groups on the aromatic ring. The methoxy group exerts a dual electronic influence: a -I (negative inductive) effect due to the electronegativity of the oxygen atom, which withdraws electron density from the ring, and a +M (positive mesomeric or resonance) effect, where the oxygen's lone pair of electrons donates electron density to the ring. The interplay of these effects, which varies with the substituent's position, dictates the electron density at different points on the ring and, consequently, the molecule's susceptibility to degradation.

  • Ortho (2-methoxyphenol): The proximity of the methoxy and hydroxyl groups allows for the formation of an intramolecular hydrogen bond. This interaction can influence the acidity of the phenolic proton and the overall electron distribution, impacting its reactivity.[1]

  • Meta (3-methoxyphenol): The methoxy group at the meta position primarily exerts its -I effect on the hydroxyl group, with a negligible +M effect at that position. This generally leads to increased acidity compared to phenol.[2]

  • Para (4-methoxyphenol): The methoxy group is in a position to exert both its -I and a strong +M effect, which increases electron density at the para position and can influence the stability of the phenoxyl radical formed during oxidation.[2]

The following diagram illustrates the key electronic effects at play in the different methoxyphenol isomers.

G cluster_ortho ortho-Methoxyphenol cluster_meta meta-Methoxyphenol cluster_para para-Methoxyphenol o_phenol Phenolic -OH o_methoxy Methoxy -OCH3 o_phenol->o_methoxy - Intramolecular H-bond - Steric hindrance o_ring Aromatic Ring o_phenol->o_ring o_methoxy->o_ring m_phenol Phenolic -OH m_ring Aromatic Ring m_phenol->m_ring m_methoxy Methoxy -OCH3 m_methoxy->m_phenol - Inductive effect (-I) dominates m_methoxy->m_ring p_phenol Phenolic -OH p_ring Aromatic Ring p_phenol->p_ring p_methoxy Methoxy -OCH3 p_methoxy->p_ring p_methoxy->p_ring - Resonance effect (+M) dominates

Caption: Electronic and steric influences in methoxyphenol isomers.

Comparative Stability Analysis

Oxidative Stability

Oxidative degradation is a primary pathway for the deterioration of phenolic compounds, often initiated by the formation of a phenoxyl radical. The stability of this radical intermediate is a key determinant of the overall oxidation rate. The antioxidant activity of methoxyphenols, a measure of their resistance to oxidation by scavenging free radicals, provides a valuable metric for comparison.

Experimental Data Summary:

IsomerAntioxidant Activity (DPPH Assay)Rationale for Observed Activity
ortho-Methoxyphenol ModerateIntramolecular hydrogen bonding can slightly hinder H-atom donation. Steric hindrance from the adjacent methoxy group can also play a role.
meta-Methoxyphenol LowerThe electron-withdrawing inductive effect of the meta-methoxy group can destabilize the phenoxyl radical, making H-atom donation less favorable.
para-Methoxyphenol HigherThe electron-donating resonance effect of the para-methoxy group stabilizes the resulting phenoxyl radical, facilitating H-atom donation and thus exhibiting greater antioxidant activity.[1]

Causality Behind Experimental Choices: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely accepted and robust method for evaluating the radical scavenging ability of antioxidants.[3] The assay is based on the reduction of the stable DPPH radical, which is monitored spectrophotometrically. This method is chosen for its simplicity, speed, and reproducibility, providing a reliable comparison of the inherent antioxidant capacities of the methoxyphenol isomers.

Thermal Stability

Thermal degradation involves the breakdown of molecules at elevated temperatures. For methoxyphenols, a common initial degradation step is the homolytic cleavage of the O–CH₃ bond, leading to the formation of a phenoxy radical and a methyl radical.

Experimental Data Summary:

Based on thermochemical studies, the standard molar enthalpies of formation in the gaseous phase provide insight into the relative thermodynamic stabilities of the isomers.[4][5] A more negative enthalpy of formation indicates greater thermodynamic stability.

IsomerStandard Molar Enthalpy of Formation (kJ mol⁻¹)[4][5]Interpretation
ortho-Methoxyphenol -246.1 ± 1.9Most thermodynamically stable isomer, likely due to intramolecular hydrogen bonding.
meta-Methoxyphenol -240.4 ± 2.1Intermediate thermodynamic stability.
para-Methoxyphenol -229.7 ± 1.8Least thermodynamically stable isomer.

Causality Behind Experimental Choices: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for assessing thermal stability.[6] TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and weight loss profiles. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions and degradation events. These methods are chosen for their ability to provide quantitative data on the thermal behavior of materials under controlled atmospheric conditions.

Photochemical Stability

Photodegradation occurs when molecules absorb light energy, leading to electronic excitation and subsequent chemical reactions. For phenolic compounds, this can involve photo-oxidation, ring-opening, and polymerization. The susceptibility of each isomer to photodegradation depends on its UV-Vis absorption characteristics and the efficiency of the subsequent photochemical processes.

While direct comparative kinetic data for the photodegradation of all three methoxyphenol isomers under identical conditions is scarce in the literature, the general principles of phenol photodegradation can be applied. The degradation kinetics often follow pseudo-first-order behavior and can be influenced by factors such as pH and the presence of photosensitizers.[7] The position of the methoxy group will influence the absorption spectrum and the electron distribution in the excited state, thereby affecting the photodegradation pathway and rate.

Causality Behind Experimental Choices: The study of photodegradation kinetics typically involves irradiating a solution of the compound with a controlled light source (e.g., a UV lamp) and monitoring the decrease in its concentration over time using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[8][9] This approach allows for the determination of the reaction rate constant and quantum yield, providing a quantitative measure of photochemical stability.

Experimental Protocols

Protocol for Oxidative Stability Assessment: DPPH Radical Scavenging Assay

This protocol provides a standardized method for comparing the antioxidant activity of methoxyphenol isomers.

Diagram of DPPH Assay Workflow:

G prep Prepare Stock Solutions (Methoxyphenols & DPPH) reaction Mix Methoxyphenol solution with DPPH solution prep->reaction incubation Incubate in the dark (30 minutes) reaction->incubation measure Measure Absorbance at 517 nm incubation->measure calculate Calculate % Inhibition and IC50 value measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of each methoxyphenol isomer in methanol.

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in a dark bottle.

  • Assay Procedure:

    • In a series of test tubes, add varying concentrations of each methoxyphenol isomer stock solution (e.g., 10, 20, 40, 80, 160 µL) and make up the volume to 200 µL with methanol.

    • Add 2.8 mL of the DPPH solution to each tube and vortex thoroughly.

    • Prepare a control sample containing 200 µL of methanol and 2.8 mL of the DPPH solution.

    • Incubate the tubes in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of each isomer to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

Protocol for Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for comparing the thermal stability of methoxyphenol isomers using TGA.

Diagram of TGA Experimental Workflow:

G sample_prep Weigh a small sample (5-10 mg) of each isomer load_sample Place the sample in a TGA pan sample_prep->load_sample instrument_setup Set TGA parameters: - Temperature range (e.g., 25-600 °C) - Heating rate (e.g., 10 °C/min) - Atmosphere (e.g., Nitrogen) load_sample->instrument_setup run_analysis Run the TGA experiment instrument_setup->run_analysis data_analysis Analyze the TGA curve: - Onset of decomposition - Temperature of max weight loss - Residual mass run_analysis->data_analysis

Caption: Workflow for Thermogravimetric Analysis (TGA).

Step-by-Step Methodology:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for temperature and mass according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 5-10 mg of each methoxyphenol isomer into a clean TGA pan.

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Set the desired temperature program, for example, a ramp from 25 °C to 600 °C at a heating rate of 10 °C/min.

    • Set the atmosphere to an inert gas, such as nitrogen, with a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.

  • Data Acquisition: Start the experiment and record the mass loss as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).

    • Identify the temperature of maximum rate of weight loss from the derivative of the TGA curve (DTG).

    • Determine the residual mass at the end of the experiment.

Protocol for Photochemical Stability Assessment: UV-Vis Spectrophotometry

This protocol provides a method for comparing the photodegradation rates of methoxyphenol isomers.

Diagram of Photodegradation Experimental Setup:

G uv_source UV Lamp (e.g., 365 nm) cuvette Quartz Cuvette with Methoxyphenol Solution uv_source->cuvette stirrer Magnetic Stirrer cuvette->stirrer spectrophotometer UV-Vis Spectrophotometer cuvette->spectrophotometer Periodic Sampling

Caption: Experimental setup for photodegradation studies.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a solution of each methoxyphenol isomer of a known concentration (e.g., 10 mg/L) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Experimental Setup:

    • Place a known volume of the solution in a quartz cuvette or photoreactor.

    • Position the reactor at a fixed distance from a UV lamp with a specific wavelength output (e.g., 365 nm).[8]

    • Use a magnetic stirrer to ensure the solution is well-mixed throughout the experiment.

  • Irradiation and Sampling:

    • Start the UV lamp and begin a timer.

    • At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the solution.

  • Analysis:

    • Measure the absorbance of each aliquot at the wavelength of maximum absorption (λ_max) for the respective methoxyphenol isomer using a UV-Vis spectrophotometer.

    • Plot the natural logarithm of the concentration (or absorbance) versus time.

  • Kinetic Analysis:

    • If the plot is linear, the reaction follows pseudo-first-order kinetics.

    • The slope of the line will be the negative of the apparent rate constant (k_app). A higher k_app value indicates lower photostability.

Conclusion

The stability of methoxyphenol isomers is a multifaceted property governed by the intricate interplay of electronic and steric effects. This guide has provided a comparative analysis of the oxidative, thermal, and photochemical stability of ortho-, meta-, and para-methoxyphenol, highlighting the superior oxidative stability of the para isomer and the greater thermodynamic stability of the ortho isomer. The detailed experimental protocols furnished herein offer robust and reproducible methods for the empirical assessment of these stability parameters. A thorough understanding of the principles and methodologies presented in this guide will empower researchers and drug development professionals to make informed decisions in the selection and formulation of methoxyphenol-containing compounds, ultimately leading to the development of more stable and efficacious products.

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  • Aleman, M., et al. (2018). Photocatalytic degradation of Bisphenol A: Kinetic studies and determination of the reaction pathway. Journal of the Mexican Chemical Society, 62(2). [Link]

  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. [Link]

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A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Consistency of 2-Methoxy-4-phenylphenol for Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. The consistency of starting materials is a cornerstone of this reproducibility, and any variability in the chemical reagents can lead to significant deviations in outcomes, potentially compromising months or even years of research. This guide provides an in-depth technical assessment of batch-to-batch consistency for synthesized 2-Methoxy-4-phenylphenol, a versatile phenolic compound with applications in antioxidant formulations and as a building block in medicinal chemistry. We will explore the analytical methodologies required to ensure its quality, compare its performance profile with relevant alternatives, and provide actionable protocols for its evaluation.

The Criticality of Consistency: Why Batch Variability Matters

2-Methoxy-4-phenylphenol, a substituted biphenyl, possesses a structure that lends itself to various applications, including as a monomer for novel polymers and as a scaffold for bioactive molecules.[1] However, the synthetic routes to this compound can introduce subtle but significant variations between batches. These inconsistencies can manifest as differences in purity, impurity profiles, residual solvent content, and even physical properties like crystal morphology and solubility. For a researcher in drug development, such variability can have cascading and detrimental effects. An uncharacterized impurity could exhibit off-target biological activity, while a change in physical properties could alter dissolution rates and bioavailability in formulated products. Therefore, a robust analytical framework to assess batch-to-batch consistency is not just a quality control measure; it is a fundamental aspect of good scientific practice and a regulatory expectation.[2]

Understanding the Synthesis: A Source of Potential Variability

The synthesis of 2-Methoxy-4-phenylphenol and its analogues can be approached through various methods, with palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling being a common and efficient strategy.[3] However, even with a well-defined protocol, minor fluctuations in reaction conditions can lead to batch-to-batch differences.

Potential Sources of Variability in Synthesis:

  • Purity of Starting Materials: The quality of the initial reactants, such as a substituted phenol and a phenylboronic acid, will directly impact the purity of the final product.

  • Catalyst Activity: The efficiency of the palladium catalyst can vary, potentially leading to incomplete reactions and the formation of process-related impurities.

  • Reaction Conditions: Minor deviations in temperature, reaction time, and stoichiometry can alter the impurity profile.

  • Work-up and Purification: The effectiveness of the extraction, washing, and recrystallization steps will determine the levels of residual starting materials, by-products, and solvents in the final product.

To mitigate these risks, a thorough understanding of the synthetic pathway is crucial for developing a targeted analytical strategy to detect potential inconsistencies.

A Multi-faceted Approach to Quality Assessment

A comprehensive evaluation of 2-Methoxy-4-phenylphenol's batch-to-batch consistency relies on a suite of orthogonal analytical techniques. Each method provides a unique piece of the quality puzzle, and together they create a detailed chemical fingerprint of each batch.

Core Analytical Techniques for Quality Control
Parameter Analytical Technique Purpose Typical Specification
Identity FTIR Spectroscopy, ¹H NMR, Mass SpectrometryConfirms the chemical structure of the compound.Spectrum conforms to the reference standard.
Purity (Assay) High-Performance Liquid Chromatography (HPLC-UV)Quantifies the amount of 2-Methoxy-4-phenylphenol present.≥ 99.0%
Impurity Profile HPLC-UV, LC-MSIdentifies and quantifies known and unknown impurities.Individual specified impurity: ≤ 0.15%Total impurities: ≤ 0.5%
Residual Solvents Gas Chromatography (GC-FID/MS)Detects and quantifies any remaining solvents from the synthesis.Meets ICH Q3C limits (e.g., Ethanol ≤ 5000 ppm).[4]
Water Content Karl Fischer TitrationMeasures the amount of water present in the material.≤ 0.5%
Melting Point Differential Scanning Calorimetry (DSC) or Melting Point ApparatusA sharp melting range indicates high purity.Within a narrow range (e.g., 128-132 °C).[5]
Experimental Workflow for Batch Consistency Assessment

The following diagram illustrates a logical workflow for the comprehensive analysis of a new batch of 2-Methoxy-4-phenylphenol.

G cluster_0 Initial Assessment cluster_1 Identification cluster_2 Purity and Impurity Profiling cluster_3 Residuals and Physical Properties cluster_4 Final Evaluation A Receive New Batch B Visual Inspection (Color, Appearance) A->B C FTIR Spectroscopy B->C Identity Confirmation D ¹H NMR Spectroscopy B->D Identity Confirmation E Mass Spectrometry B->E Identity Confirmation F HPLC-UV Analysis (Assay and Impurities) B->F Purity Assessment H GC-FID/MS (Residual Solvents) B->H Physical & Residuals I Karl Fischer Titration (Water Content) B->I Physical & Residuals J Melting Point/DSC B->J Physical & Residuals K Compare Data to Reference Batch and Specifications C->K D->K E->K G LC-MS for Impurity ID F->G Characterize Unknowns F->K G->K H->K I->K J->K L Batch Release or Rejection K->L

Caption: Workflow for assessing the batch-to-batch consistency of 2-Methoxy-4-phenylphenol.

Comparative Analysis: 2-Methoxy-4-phenylphenol vs. Alternatives

The selection of a chemical reagent often involves a trade-off between performance, purity, and cost. Here, we compare 2-Methoxy-4-phenylphenol with two common alternatives: 4-phenylphenol, a structurally similar but less substituted analogue, and Butylated Hydroxytoluene (BHT), a widely used synthetic antioxidant.

Comparison of Key Performance Attributes
Attribute 2-Methoxy-4-phenylphenol 4-Phenylphenol Butylated Hydroxytoluene (BHT)
Primary Function Antioxidant, Synthetic IntermediateSynthetic IntermediateAntioxidant
Antioxidant Activity Moderate to High (due to methoxy and hydroxyl groups)ModerateHigh
Solubility Soluble in organic solvents, slightly soluble in water.Soluble in organic solvents, sparingly soluble in water.Soluble in non-polar organic solvents, insoluble in water.
Regulatory Status Research and development use.Industrial and research use.Approved food and cosmetic additive (with limits).
Typical Purity ≥ 99.0%≥ 98.5%≥ 99.0%
Cost ModerateLow to ModerateLow
Illustrative Batch-to-Batch Consistency Data

The following table presents hypothetical but realistic data for three different batches of 2-Methoxy-4-phenylphenol, highlighting the types of variations that can occur and the importance of a comprehensive analytical assessment.

Parameter Specification Batch A Batch B Batch C Assessment
Appearance White to off-white powderConformsConformsPale yellow powderBatch C fails
Assay (HPLC, %) ≥ 99.099.699.299.5All pass
Impurity 1 (%) ≤ 0.150.080.120.07All pass
Impurity 2 (%) ≤ 0.150.050.250.06Batch B fails
Total Impurities (%) ≤ 0.500.200.480.18All pass
Residual Ethanol (ppm) ≤ 500015004500800All pass
Water Content (%) ≤ 0.50.20.30.4All pass
Melting Point (°C) 128-132130-131129-131129-130All pass
Overall Result -Pass Fail Fail -

This data illustrates that while a batch may pass on some parameters (e.g., assay), it can fail on others (e.g., a specific impurity or appearance). A comprehensive assessment is therefore essential for a reliable batch release decision.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of your quality assessment, the following detailed protocols are provided.

Protocol 1: Purity and Impurity Profiling by HPLC-UV

This method is designed to provide a quantitative measure of the purity of 2-Methoxy-4-phenylphenol and to detect and quantify any impurities.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Standard: 2-Methoxy-4-phenylphenol reference standard of known purity.

  • Sample: The batch of 2-Methoxy-4-phenylphenol to be tested.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 280 nm

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

3. Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the sample in the same manner as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation:

    • Assay (%): Compare the peak area of the main peak in the sample chromatogram to that of the standard.

    • Impurities (%): Calculate the percentage of each impurity peak relative to the total peak area of all peaks in the chromatogram.

4. System Suitability:

  • Tailing Factor: ≤ 2.0 for the main peak.

  • Theoretical Plates: ≥ 2000 for the main peak.

  • Repeatability (RSD): ≤ 2.0% for six replicate injections of the standard.

Protocol 2: Residual Solvent Analysis by GC-FID

This protocol is for the quantification of residual solvents from the synthesis process.

1. Instrumentation and Materials:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Capillary column suitable for solvent analysis (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm).

  • Carrier Gas: Helium.

  • Solvent for dilution: Dimethyl sulfoxide (DMSO).

  • Standards: Certified reference standards of expected residual solvents (e.g., ethanol, ethyl acetate).

2. GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Split Ratio: 10:1

3. Procedure:

  • Standard Preparation: Prepare a stock solution of the solvent standards in DMSO. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh approximately 100 mg of the 2-Methoxy-4-phenylphenol sample and dissolve in 1 mL of DMSO.

  • Analysis: Inject the standard solutions and the sample solution into the GC.

  • Calculation: Quantify the amount of each residual solvent in the sample by comparing its peak area to the calibration curve.

Conclusion and Recommendations

Ensuring the batch-to-batch consistency of 2-Methoxy-4-phenylphenol is not merely a procedural formality but a critical step in guaranteeing the validity and reproducibility of research and the safety and efficacy of potential drug products. A multi-pronged analytical approach, combining chromatographic, spectroscopic, and physical characterization techniques, is essential for a comprehensive quality assessment. By implementing the detailed protocols and understanding the potential sources of variability outlined in this guide, researchers and drug development professionals can confidently qualify new batches of this important chemical intermediate, thereby safeguarding the integrity of their work and accelerating the path to discovery and innovation.

References

  • ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. October 2006. [Link][6][7][8][9][10]

  • ICH Harmonised Tripartite Guideline Q3C(R6): Impurities: Guideline for Residual Solvents. European Medicines Agency. August 2019. [Link][4]

  • ICH Harmonised Tripartite Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. U.S. Food and Drug Administration. August 2001. [Link]

  • ICH Harmonised Tripartite Guideline Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). U.S. Food and Drug Administration. November 2012. [Link][11]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. November 2005. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. NIH National Library of Medicine. [Link][12]

  • 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. NIH National Library of Medicine. [Link][1]

  • Batch-to-Batch Consistency: Why It Matters for Intermediates. At Tianming Pharmaceutical. [Link][2]

  • Ensuring Quality: The Importance of Purity in Pharmaceutical Intermediates. [Link][13]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4-((4-methoxy phenyl imino)-methyl) phenol compounds. Atlantis Press. April 2021. [Link][5]

  • Validation Methods for Phenolic Components with RP-HPLC-UV in Various Bee Products. SciSpace. January 2025. [Link][14]

  • UHPLC-UV/PDA Method Validation for Simultaneous Quantification of Luteolin and Apigenin Derivatives from Elaeis guineensis Leaf Extracts: An Application for Antioxidant Herbal Preparation. MDPI. February 2021. [Link][15]

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. July 2020. [Link][16]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.